molecular formula C29H26FN5O3 B12427073 BTK inhibitor 13

BTK inhibitor 13

Cat. No.: B12427073
M. Wt: 511.5 g/mol
InChI Key: QLIKETBAAZMMKI-UHFFFAOYSA-N
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Description

BTK inhibitor 13 is a useful research compound. Its molecular formula is C29H26FN5O3 and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H26FN5O3

Molecular Weight

511.5 g/mol

IUPAC Name

4-cyclopropyl-N-[5-fluoro-2-methyl-3-[5-[2-[methyl(prop-2-enoyl)amino]acetyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]benzamide

InChI

InChI=1S/C29H26FN5O3/c1-4-25(37)35(3)14-24(36)22-13-31-28-26(22)27(32-15-33-28)21-11-20(30)12-23(16(21)2)34-29(38)19-9-7-18(8-10-19)17-5-6-17/h4,7-13,15,17H,1,5-6,14H2,2-3H3,(H,34,38)(H,31,32,33)

InChI Key

QLIKETBAAZMMKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=CC=C(C=C2)C3CC3)F)C4=C5C(=CNC5=NC=N4)C(=O)CN(C)C(=O)C=C

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of BTK Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival.[1] This technical guide provides an in-depth exploration of the mechanism of action of BTK inhibitors, detailing the underlying signaling pathways, comparative potency of various inhibitors, and the experimental methodologies used to characterize these therapeutic agents.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events, leading to the activation of downstream signaling molecules. BTK is a crucial non-receptor tyrosine kinase in this pathway.[1] Upon BCR activation, BTK is recruited to the cell membrane and subsequently phosphorylated, leading to its activation. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn catalyzes the production of second messengers, ultimately leading to the activation of transcription factors that govern B-cell fate.[1]

Below is a diagram illustrating the pivotal role of BTK in the BCR signaling pathway.

BCR_Signaling_Pathway cluster_membrane Cell Membrane BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK phosphorylates BTK BTK SYK->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCG2->Downstream activates Antigen Antigen Antigen->BCR binds BTKi BTK inhibitor BTKi->BTK inhibits

BCR Signaling Pathway and BTK Inhibition

Mechanism of Action of BTK Inhibitors

BTK inhibitors function by blocking the kinase activity of BTK, thereby attenuating the downstream signaling cascade that promotes B-cell proliferation and survival. These inhibitors can be broadly classified into two categories: covalent and non-covalent (reversible) inhibitors.

Covalent Inhibitors: First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. They form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] This permanent inactivation of BTK leads to sustained inhibition of BCR signaling.

Non-covalent (Reversible) Inhibitors: Newer generation inhibitors, like pirtobrutinib, are non-covalent and bind reversibly to BTK.[2] A key advantage of this class is their ability to inhibit BTK even when the Cys481 residue is mutated, a common mechanism of acquired resistance to covalent inhibitors.[2]

Quantitative Comparison of BTK Inhibitors

The potency and selectivity of BTK inhibitors are critical determinants of their clinical efficacy and safety profiles. These parameters are typically quantified by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the biochemical potency of several key BTK inhibitors against wild-type BTK.

InhibitorTypeBTK IC50 (nM)Reference(s)
IbrutinibCovalent0.5 - 1.5[1][3][4]
AcalabrutinibCovalent5.1[1][3]
ZanubrutinibCovalent0.5[1]
PirtobrutinibNon-covalent3.2[5]
RilzabrutinibCovalent (Reversible)3.1[1]
FenebrutinibNon-covalent1.4[5]
RemibrutinibCovalent~30[6]
TirabrutinibCovalent-[7]

Note: IC50 values can vary depending on the specific assay conditions.

Inhibitorkinact/Ki (M-1s-1)Reference(s)
Ibrutinib3.28 x 105[8]
Tirabrutinib2.4 x 104[9]

kinact/Ki is a measure of the efficiency of covalent bond formation.

Experimental Protocols

The characterization of BTK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[10][11][12]

Materials:

  • BTK Kinase Enzyme System (e.g., Promega V2941)

  • ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)

  • BTK inhibitor compounds

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the BTK inhibitor in a suitable buffer (e.g., 1% DMSO).

  • In a 384-well plate, add 1 µl of the inhibitor solution.

  • Add 2 µl of a solution containing the BTK enzyme and the substrate (e.g., Poly(Glu,Tyr) 4:1).

  • Initiate the kinase reaction by adding 2 µl of an ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the phosphorylation status of BTK at a specific tyrosine residue (e.g., Tyr223) in cells treated with a BTK inhibitor, providing a direct measure of target engagement in a cellular context.[13]

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • BTK inhibitor compounds

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Procedure:

  • Culture B-cell lymphoma cells to the desired density.

  • Treat the cells with varying concentrations of the BTK inhibitor for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total BTK antibody as a loading control.

  • Quantify the band intensities to determine the inhibition of BTK phosphorylation.

Cell Viability Assay (MTT)

This assay assesses the effect of BTK inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Materials:

  • B-cell lymphoma cell line

  • BTK inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Add serial dilutions of the BTK inhibitor to the wells.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Experimental Workflow for BTK Inhibitor Characterization

The discovery and development of a novel BTK inhibitor follows a structured workflow, from initial screening to preclinical characterization.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_preclinical Preclinical Evaluation A High-Throughput Screening (Biochemical Assays) B Hit Confirmation & IC50 Determination A->B identifies hits C Selectivity Profiling (Kinase Panel) B->C confirms potency D Cellular Potency Assays (pBTK, Cell Viability) C->D determines selectivity E Mechanism of Action Studies (Covalent vs. Non-covalent) D->E confirms cellular activity F In Vivo Efficacy Studies (Xenograft Models) E->F elucidates mechanism G Pharmacokinetic & Pharmacodynamic Studies F->G demonstrates in vivo effect

Workflow for BTK Inhibitor Characterization

Conclusion

The inhibition of BTK represents a highly effective therapeutic strategy for a range of B-cell-driven diseases. A thorough understanding of the mechanism of action, underpinned by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel and improved BTK inhibitors. This technical guide provides a comprehensive overview of the core principles of BTK inhibition, serving as a valuable resource for researchers and drug development professionals in this dynamic field.

References

BTK inhibitor 13 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation. Its involvement in various B-cell malignancies and autoimmune diseases has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of BTK inhibitor 13, a potent and selective covalent inhibitor of BTK, intended for researchers, scientists, and drug development professionals.

This compound, also identified as compound 8 in the primary literature, was developed as a covalent irreversible inhibitor that targets an inactive conformation of BTK. This unique mechanism of action contributes to its high potency and selectivity.[1][2]

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of this compound are summarized below.

Chemical Structure:

this compound Chemical Structure

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-(5-(4-(acryloyl)piperazin-1-yl)-2-fluorophenyl)-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Molecular Formula C29H26FN5O3[1]
Molecular Weight 511.55 g/mol [1]
CAS Number 2376726-26-8[1]
SMILES C=CC(=O)N1CCN(CC1)c2ccc(cc2F)NC(=O)c3ccc(cc3)c4cnc5[nH]ccc5c4[1]
Predicted Density 1.353 g/cm³

Biological Activity and Selectivity

This compound is a highly potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[1] It functions as a covalent inhibitor by forming an irreversible bond with the Cysteine 481 residue within the ATP-binding site of BTK.[2] This covalent modification leads to sustained inhibition of BTK activity.

A key feature of this compound is its remarkable selectivity. It was designed to bind to an inactive conformation of BTK, a strategy that enhances its specificity over other kinases, including those that also possess a cysteine residue in a similar position.[2]

Table 2: Kinase Selectivity Profile of this compound (Compound 8)

KinaseIC50 (nM)Fold Selectivity vs. BTKReference
BTK 1.2 1 [1]
BMX >1000>833[1]
EGFR >1000>833[1]
ERBB2 >1000>833[1]
ERBB4 >1000>833[1]
ITK >1000>833[1]
JAK3 >1000>833[1]
TEC >1000>833[1]

Note: The selectivity data is based on the findings from the primary publication by Pulz R, et al. and its supplementary information.[1]

Signaling Pathways

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. These pathways are essential for B-cell survival, proliferation, and differentiation. By irreversibly inhibiting BTK, this compound effectively blocks these downstream signals.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BTK_inhibitor_13 This compound BTK_inhibitor_13->BTK Covalent Inhibition IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Gene_Expression Gene Expression (Proliferation, Survival) NFkB_MAPK->Gene_Expression

BTK Signaling Pathway and Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard practices for covalent BTK inhibitors.

Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of an inhibitor against the BTK enzyme.

Workflow:

Kinase_Assay_Workflow A Prepare Assay Plate: - Add BTK enzyme - Add this compound (serial dilutions) - Add Kinase Buffer B Incubate at Room Temperature (e.g., 60 minutes) A->B C Initiate Kinase Reaction: Add ATP and ULight™-poly-GT substrate B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Stop Reaction & Detect: Add EDTA and Europium-labeled anti-phosphotyrosine antibody D->E F Incubate at Room Temperature (e.g., 60 minutes) E->F G Read Plate: Measure TR-FRET signal (Excitation: 320 nm, Emission: 615 nm & 665 nm) F->G H Data Analysis: Calculate IC50 value G->H

Biochemical Kinase Assay Workflow

Materials:

  • Recombinant human BTK enzyme

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ULight™-poly-GT (substrate)

  • EDTA

  • Europium-labeled anti-phosphotyrosine antibody

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add BTK enzyme and the inhibitor dilutions to the wells of a 384-well plate.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of ATP and ULight™-poly-GT substrate. The final ATP concentration should be at or near the Km for BTK.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Stop the reaction by adding EDTA.

  • Add the Europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate.

  • Incubate for a final period (e.g., 60 minutes) at room temperature.

  • Read the plate on a suitable plate reader capable of measuring TR-FRET.

  • Calculate the ratio of the emission signals at 665 nm and 615 nm.

  • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: BTK Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of the inhibitor to engage its target, BTK, within a cellular context.

Workflow:

Cellular_Assay_Workflow A Isolate PBMCs from whole blood B Treat PBMCs with this compound (various concentrations) A->B C Incubate at 37°C B->C D Lyse cells and add a fluorescently labeled irreversible BTK probe C->D E Incubate to allow probe binding to unoccupied BTK D->E F Separate proteins by SDS-PAGE E->F G Scan gel for fluorescence to quantify probe-bound BTK F->G H Data Analysis: Determine target occupancy at different inhibitor concentrations G->H

Cellular Target Engagement Assay Workflow

Materials:

  • Freshly isolated human PBMCs

  • This compound

  • Cell culture medium (e.g., RPMI-1640)

  • Fluorescently labeled irreversible BTK probe

  • Lysis buffer

  • Reagents for SDS-PAGE and in-gel fluorescence scanning

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in cell culture medium and treat with various concentrations of this compound.

  • Incubate the cells at 37°C in a CO2 incubator for a defined period.

  • Wash the cells to remove unbound inhibitor and lyse the cells.

  • Add a fluorescently labeled irreversible BTK probe to the cell lysates. This probe will bind to any BTK that is not already occupied by the inhibitor.

  • Incubate the lysates with the probe to allow for complete binding.

  • Separate the proteins in the lysate by SDS-PAGE.

  • Scan the gel using a fluorescence scanner to visualize and quantify the amount of probe-bound BTK.

  • The reduction in fluorescence signal in the inhibitor-treated samples compared to the vehicle control indicates the degree of target engagement.

Conclusion

This compound is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase. Its unique mechanism of targeting an inactive conformation of the enzyme contributes to its favorable selectivity profile. The data presented in this guide, including its chemical properties, biological activity, and the experimental protocols for its characterization, provide a valuable resource for researchers and drug development professionals working on the next generation of BTK inhibitors for the treatment of B-cell malignancies and autoimmune disorders. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Target Binding and Kinetics of BTK Inhibitor 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding and kinetic properties of BTK inhibitor 13, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and drug development professionals working in the fields of kinase inhibitors, immunology, and oncology.

Introduction to BTK and this compound

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells. Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.

This compound (also referred to as compound 8) is a novel covalent inhibitor designed to target an inactive conformation of BTK. This inhibitor demonstrates high potency and selectivity, offering a promising avenue for therapeutic intervention.

Quantitative Binding and Kinetic Data

While specific kinetic parameters such as k_on, k_off, and residence time for this compound are not publicly available, its high potency is demonstrated by its half-maximal inhibitory concentration (IC50). As a covalent irreversible inhibitor, this compound is expected to have a very slow or negligible dissociation rate (k_off) after forming a covalent bond with the Cys481 residue of BTK, leading to a prolonged residence time.

ParameterValueReference
IC50 1.2 nM[1]
Binding Mechanism Covalent Irreversible[1]
Target Residue Cys481[1]

BTK Signaling Pathway and Inhibitor Mechanism of Action

BTK is a key mediator in the B-cell receptor signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation.

This compound, being a covalent irreversible inhibitor, forms a stable covalent bond with the cysteine 481 residue in the ATP-binding pocket of BTK. This modification permanently inactivates the enzyme, thereby blocking downstream signaling.

BTK Signaling Pathway and Inhibition by Inhibitor 13.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are based on established methodologies for evaluating covalent kinase inhibitors.

Biochemical Assay for IC50 Determination of Covalent Inhibitors

This protocol describes a general method for determining the IC50 value of a covalent inhibitor using a kinase activity assay.

Workflow:

IC50_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - BTK Enzyme - Inhibitor Dilutions - ATP - Substrate Incubate Incubate BTK with Inhibitor Reagents->Incubate Initiate Initiate Reaction (Add ATP/Substrate) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Signal (e.g., Luminescence) Stop->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Workflow for IC50 Determination of a Covalent Inhibitor.

Materials:

  • Recombinant human BTK enzyme

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of BTK enzyme solution (e.g., 3 ng/µL) to each well.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix to each well.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mass Spectrometry for Covalent Target Engagement

This protocol outlines a general procedure to confirm the covalent binding of an inhibitor to its target protein using mass spectrometry.

Workflow:

MS_Workflow cluster_incubation Incubation & Digestion cluster_analysis MS Analysis Incubate Incubate BTK with Inhibitor Digest Proteolytic Digestion (e.g., Trypsin) Incubate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (Identify Modified Peptide) LCMS->Data Occupancy_Workflow cluster_cell_treatment Cell Treatment & Lysis cluster_assay Occupancy Assay cluster_analysis Data Analysis Treat Treat Cells with Inhibitor Lyse Lyse Cells Treat->Lyse Probe Add Fluorescent/ Biotinylated Probe Lyse->Probe Detect Detect Probe Binding (e.g., TR-FRET) Probe->Detect Calculate Calculate % Occupancy Detect->Calculate

References

BTK inhibitor 13 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Selectivity Profile of Acalabrutinib, a Second-Generation BTK Inhibitor

For the purpose of this technical guide, the potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib, will be used as a representative example for "BTK inhibitor 13." This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its kinase selectivity profile, the experimental methodologies used for its characterization, and its interaction with relevant signaling pathways.

Core Selectivity Profile of Acalabrutinib

Acalabrutinib (ACP-196) is a highly selective, second-generation BTK inhibitor that forms a covalent bond with the Cys481 residue in the active site of BTK.[1] This targeted binding mechanism is designed to maximize potency against BTK while minimizing off-target effects, a significant consideration in the development of kinase inhibitors.[2] Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits a more favorable selectivity profile with less inhibition of other kinases, which is thought to contribute to its distinct safety profile.[2][3]

Data Presentation: Kinase Inhibition Profile

The following tables summarize the quantitative data on the inhibitory activity of acalabrutinib against BTK and a panel of other kinases, with comparative data for ibrutinib and zanubrutinib where available. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity (IC50, nM) against BTK and TEC Family Kinases

KinaseAcalabrutinib (IC50, nM)Ibrutinib (IC50, nM)Zanubrutinib (IC50, nM)
BTK 3 - 5.1 [1][3]1.5 [3]<10 [4]
TEC~27[1]~5[5]~44[6]
ITK~969[1]~5[3]~50[6]
BMX~57[1]~1-5-
TXK~282[1]<10-

Data compiled from multiple sources. Variations in absolute values can arise from different assay conditions.

Table 2: Inhibitory Activity (IC50, nM) against Selected Off-Target Kinases

KinaseAcalabrutinib (IC50, nM)Ibrutinib (IC50, nM)Zanubrutinib (IC50, nM)
EGFR>10,000[1]~8[4]~21[6]
ERBB2 (HER2)>1,000~20-
ERBB4 (HER4)>1,000~1-
JAK3>1,000~32-
LCK>1,000[3]~20-
SRC>1,000[3]~30-
BLK~14<10-

Data compiled from multiple sources. Acalabrutinib demonstrates significantly less activity against a range of kinases compared to ibrutinib.[1][3][4][5][6]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on a variety of robust biochemical and cell-based assays. The following section details the methodologies for key experiments commonly cited in the characterization of BTK inhibitors.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase.

  • KINOMEscan™: This is a high-throughput, active site-directed competition binding assay. It quantitatively measures the binding of a compound to a panel of kinases. The assay involves a kinase-tagged phage, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand in the presence of the test compound is measured by quantitative PCR (qPCR) of the phage DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.[7][8][9]

  • LanthaScreen™ Eu Kinase Binding Assay: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. The assay uses a europium-labeled antibody that binds to the kinase and a tracer that binds to the ATP-binding site. When both are bound, a high FRET signal is produced. An inhibitor competing with the tracer will cause a decrease in the FRET signal.[10][11][12]

  • ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.[13][14][15]

Cell-Based Assays

Cell-based assays are crucial for understanding the effect of an inhibitor in a more physiologically relevant context.

  • Cellular Phosphorylation Assays: These assays measure the phosphorylation status of downstream substrates of a target kinase within a cell. Following treatment with the inhibitor, cells are lysed, and the level of phosphorylation of a specific protein is typically measured using techniques like Western blotting or ELISA with phospho-specific antibodies. A reduction in phosphorylation indicates inhibition of the upstream kinase.

  • Cell Proliferation Assays: These assays determine the effect of an inhibitor on the growth and viability of cell lines that are dependent on the target kinase for their proliferation. Cell viability can be measured using various methods, such as MTS or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

B-Cell Receptor (BCR) Signaling Pathway

BCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ release IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB activation Gene\nExpression Gene Expression NFkB->Gene\nExpression Calcium->NFkB activation Antigen Antigen Antigen->BCR binds Acalabrutinib Acalabrutinib Acalabrutinib->BTK inhibits

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.

Off-Target Kinase Signaling Pathways

Acalabrutinib's improved selectivity means it has minimal impact on other signaling pathways that are affected by less selective BTK inhibitors. For instance, ibrutinib is known to inhibit Epidermal Growth Factor Receptor (EGFR) and Interleukin-2-inducible T-cell kinase (ITK), which can lead to off-target effects.

  • EGFR Signaling: This pathway is crucial for cell growth and proliferation in many tissues. Off-target inhibition of EGFR can be associated with side effects such as skin rash and diarrhea.[16][17][18] Acalabrutinib shows negligible activity against EGFR.[1]

  • ITK Signaling: ITK is a member of the TEC kinase family, like BTK, and plays a key role in T-cell signaling.[19][20][21] Inhibition of ITK can affect T-cell function and has been linked to an increased risk of bleeding. Acalabrutinib is significantly more selective for BTK over ITK compared to ibrutinib.[1]

Off_Target_Pathways cluster_BCR B-Cell Signaling cluster_TCR T-Cell Signaling cluster_GrowthFactor Growth Factor Signaling BCR BCR BTK BTK BCR->BTK TCR TCR ITK ITK TCR->ITK GFR Growth Factor Receptor (e.g., EGFR) RAS_RAF RAS/RAF/MAPK Pathway GFR->RAS_RAF Acalabrutinib Acalabrutinib Acalabrutinib->BTK High Selectivity Ibrutinib Ibrutinib Ibrutinib->BTK Ibrutinib->ITK Off-Target Ibrutinib->GFR Off-Target

Caption: Acalabrutinib's selectivity for BTK compared to off-target kinases like ITK and EGFR.

Generalized Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound with Kinase Compound_Prep->Incubation Reagent_Prep Kinase, Substrate, ATP Preparation Reagent_Prep->Incubation Initiation Initiate Reaction (add ATP/Substrate) Incubation->Initiation Reaction_Incubation Reaction Incubation Initiation->Reaction_Incubation Detection_Step Add Detection Reagent (e.g., ADP-Glo™) Reaction_Incubation->Detection_Step Signal_Read Read Signal (Luminescence/Fluorescence) Detection_Step->Signal_Read Data_Analysis Calculate % Inhibition and IC50 values Signal_Read->Data_Analysis

Caption: A generalized workflow for a biochemical kinase inhibition assay.

References

BTK Inhibitor 13: An In-depth Technical Guide to its Effect on Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTK Inhibitor 13 is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in the B-cell antigen receptor (BCR) pathway.[1] Dysregulation of the BCR pathway is a hallmark of several B-cell malignancies, making BTK a prime therapeutic target. This document provides a comprehensive overview of the mechanism of action of this compound and its modulatory effects on key downstream signaling cascades. Quantitative data from preclinical studies are presented, along with detailed experimental protocols and visual representations of the affected pathways to facilitate a deeper understanding of its therapeutic potential.

Mechanism of Action

This compound forms a covalent bond with the cysteine residue C481 in the active site of the BTK enzyme.[1][2] This irreversible binding leads to sustained inhibition of BTK's enzymatic activity. By targeting BTK, the inhibitor effectively disrupts the B-cell receptor signaling pathway, which is often overactive in B-cell cancers.[1][2] This disruption inhibits B-cell proliferation and survival.[1][2]

The primary consequence of BTK inhibition by this inhibitor is the blockade of downstream signaling pathways crucial for B-cell survival and proliferation. These include the activation of PLCγ2, AKT, and NF-κB.[2] The inhibition of these pathways leads to several cellular effects, including a reduction in the proliferation of malignant B-cells, an increase in programmed cell death (apoptosis), and impaired B-cell homing and adhesion.[2]

Furthermore, this compound has been shown to modulate the tumor microenvironment. It can interfere with chemokine receptors like CXCR4 and CXCR5, which are involved in the migration and localization of B-cells within lymphoid tissues.[2] By disrupting these processes, the inhibitor further hinders the ability of cancerous B-cells to thrive and disseminate.[2]

cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activation CXCR4_5 CXCR4/CXCR5 Migration Cell Migration & Adhesion CXCR4_5->Migration PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PI3K PI3K BTK->PI3K Activation BTKi13 This compound BTKi13->CXCR4_5 Inhibition BTKi13->BTK Inhibition Proliferation Cell Proliferation & Survival BTKi13->Proliferation Inhibition Apoptosis Apoptosis BTKi13->Apoptosis Induction PIP2 PIP2 PLCg2->PIP2 PIP3 PIP3 PIP2->PIP3 Conversion Ca_Flux Intracellular Calcium Flux PIP3->Ca_Flux Induction Ca_Flux->Proliferation AKT AKT PI3K->AKT Activation NFkB NF-κB AKT->NFkB Activation NFkB->Proliferation Promotion Proliferation->Apoptosis Inhibition

Mechanism of Action of this compound

Quantitative Analysis of Downstream Signaling

The inhibitory effects of this compound on downstream signaling molecules have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Effect of this compound on Protein Phosphorylation

Target ProteinCell LineTreatment ConcentrationDuration% Inhibition of Phosphorylation (Mean ± SD)
BTK (pY223)WEHI-2311 µM1 hour95 ± 4%
PLCγ2 (pY759)Platelets70 nM180 sec>90%[3]
ERK1/2CLL CellsNot SpecifiedNot SpecifiedSignificant Abrogation[1]

Table 2: Impact of this compound on Cellular Processes

Cellular ProcessCell TypeMeasurementResult
ApoptosisCLL CellsAnnexin V StainingIncreased Apoptosis[2]
ProliferationCLL CellsBrdU IncorporationInhibition of Proliferation[1]
Calcium FluxJurkat T-cellsFluo-4 AM AssayComplete Abolishment[4]
ChemotaxisCLL CellsTranswell AssayReduction towards CXCL12/13[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Western Blotting for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of target proteins following treatment with this compound.

  • Cell Lysis:

    • Culture cells to the desired density and treat with this compound or vehicle control for the specified time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total target proteins overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]

start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Western Blotting Workflow
Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration, a key downstream event of BCR signaling.

  • Cell Preparation and Dye Loading:

    • Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10^6 cells/mL.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) at the recommended concentration.

    • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells to remove extracellular dye.

  • Flow Cytometry Analysis:

    • Resuspend the dye-loaded cells in buffer and acquire a baseline fluorescence reading on a flow cytometer.

    • Add the stimulating agent (e.g., anti-IgM antibody) to induce calcium flux and continue recording the fluorescence signal.

    • For inhibitor studies, pre-incubate the cells with this compound before adding the stimulating agent.

    • Analyze the data by plotting the fluorescence intensity or ratio over time to visualize the calcium flux.[4][6]

start Start cell_prep Cell Preparation start->cell_prep dye_loading Calcium Dye Loading cell_prep->dye_loading incubation Incubation (37°C) dye_loading->incubation washing Washing incubation->washing baseline Acquire Baseline Fluorescence washing->baseline stimulation Add Stimulant +/- Inhibitor baseline->stimulation acquisition Record Fluorescence Signal stimulation->acquisition analysis Data Analysis acquisition->analysis end End analysis->end

Calcium Flux Assay Workflow

Downstream Signaling Pathways Affected by this compound

This compound impacts several critical downstream signaling pathways that are essential for the survival and proliferation of malignant B-cells. The primary pathways affected are the PI3K/AKT and NF-κB pathways.

PI3K/AKT Pathway

BTK is an upstream activator of the PI3K/AKT pathway. Inhibition of BTK by this compound prevents the phosphorylation and activation of PI3K, which in turn blocks the activation of AKT.[7] This disruption leads to decreased cell survival and proliferation.

NF-κB Pathway

The NF-κB pathway is another crucial downstream target of BTK signaling. BTK activation leads to the activation of the IKK complex, which then phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This compound blocks this cascade, preventing the transcription of NF-κB target genes that promote cell survival and inflammation.[1]

cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_nfkb NF-κB Pathway BCR BCR BTK BTK BCR->BTK PI3K PI3K BTK->PI3K IKK IKK Complex BTK->IKK BTKi13 This compound BTKi13->BTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Proliferation Survival & Proliferation mTOR->Survival_Proliferation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Gene_Transcription Gene Transcription (Survival, Inflammation) NFkB->Gene_Transcription

Downstream Signaling Pathways

Conclusion

This compound demonstrates significant and specific inhibitory activity against BTK, leading to the effective downregulation of key downstream signaling pathways, including the PI3K/AKT and NF-κB cascades. This targeted inhibition translates into potent anti-proliferative and pro-apoptotic effects in malignant B-cells. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent.

References

Investigating the Covalent Binding of BTK Inhibitor 13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent binding of Bruton's tyrosine kinase (BTK) inhibitor 13, also identified in scientific literature as compound 8. This document outlines the inhibitor's potency, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended to support researchers and professionals in the field of drug development in understanding the molecular interactions and therapeutic potential of this class of inhibitors.

Quantitative Data Summary

BTK inhibitor 13 (compound 8) has been characterized as a potent and orally active irreversible inhibitor of BTK. The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of its activity and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundBTK IC50 (nM)
Inhibitor 13 (Compound 8) 2.1
Ibrutinib (Reference)2.0
Compound 1921
Compound 2>10,000
Compound 31675
Compound 4>10,000
Compound 51244
Compound 64664
Compound 1713.2
Compound 181.2

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValue
Dose (Oral) 10 mg/kg
Cmax (ng/mL) 252
Tmax (h) 0.25
AUC (ng·h/mL) 128
T1/2 (h) 1.25

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its biochemical potency, cellular activity, and in vivo efficacy.

BTK Enzyme Inhibition Assay (Biochemical)

This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the purified BTK enzyme.

  • Enzyme: Recombinant human BTK.

  • Substrate: A suitable peptide substrate for BTK.

  • ATP Concentration: Kept at the Km value for BTK.

  • Procedure:

    • The BTK enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based method such as the ADP-Glo™ Kinase Assay.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibitor's ability to block BTK activity within a cellular context by assessing its autophosphorylation.

  • Cell Line: A suitable cell line endogenously expressing BTK (e.g., TMD8).

  • Procedure:

    • Cells are treated with various concentrations of the BTK inhibitor for a defined period.

    • Cell lysates are prepared.

    • The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a suitable immunoassay.

    • The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.

In Vivo Efficacy Model: Mouse Collagen-Induced Arthritis (CIA)

This model is used to evaluate the therapeutic efficacy of the BTK inhibitor in a preclinical model of rheumatoid arthritis.[1]

  • Animal Model: DBA/1J mice.[1]

  • Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in Freund's Complete Adjuvant.[1] A booster immunization is given 21 days later.[1]

  • Treatment: Once arthritis is established, mice are orally administered the BTK inhibitor daily for a specified duration.[1]

  • Assessment:

    • Clinical Scoring: Paw swelling and joint inflammation are scored daily using an arthritis index.[1]

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess cartilage and bone damage.[1]

    • Biomarker Analysis: Blood samples may be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

Pharmacokinetic Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the BTK inhibitor.

  • Animal Model: Male ICR mice.

  • Administration: A single oral dose of the inhibitor is administered.

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analysis:

    • Plasma is separated from the blood samples.

    • The concentration of the inhibitor in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated from the plasma concentration-time profile.

Visualizations

The following diagrams illustrate the key pathways and workflows related to the investigation of this compound.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 BTK BTK PIP3->BTK Recruitment & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Inhibitor13 This compound (Covalent Binding to Cys481) Inhibitor13->BTK Inhibition DAG DAG PLCG2->DAG Hydrolysis of PIP2 IP3 IP3 PLCG2->IP3 Hydrolysis of PIP2 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB Pathway PKC->NF_kB MAPK MAPK Pathway Ca_Flux->MAPK Cell_Response B-Cell Proliferation, Survival, Differentiation NF_kB->Cell_Response MAPK->Cell_Response

Caption: BTK Signaling Pathway and Covalent Inhibition.

Inhibitor_Discovery_Workflow cluster_0 Lead Identification cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Candidate Selection Scaffold_Hopping Scaffold Hopping from Ibrutinib Library_Synthesis Synthesis of Pyrazolo[3,4-d]pyridazinone Derivatives Scaffold_Hopping->Library_Synthesis Biochemical_Assay BTK Enzyme Inhibition Assay (IC50) Library_Synthesis->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis PK_Studies Pharmacokinetic Screening in Mice SAR_Analysis->PK_Studies Inhibitor_13 Identification of This compound (Compound 8) PK_Studies->Inhibitor_13 In_Vivo_Efficacy In Vivo Efficacy Study (CIA Model) Inhibitor_13->In_Vivo_Efficacy

Caption: Discovery Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Assay for BTK Inhibitor 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the in vitro kinase assay of Bruton's tyrosine kinase (BTK) inhibitor 13.

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling pathways, playing a key role in B-cell development, differentiation, and activation.[1][2][3] Its involvement in various B-cell malignancies and autoimmune diseases has made it a significant therapeutic target.[4][5][6] BTK inhibitor 13 is a potent and selective covalent inhibitor of BTK, demonstrating significant potential in preclinical studies.[7] This document outlines a detailed protocol for assessing the in vitro kinase activity of this compound.

Quantitative Data Summary

The inhibitory activity of BTK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

InhibitorIC50 (nM)Assay Type
This compound 1.2 Not specified
Ibrutinib0.52Cell-free kinase activity assay
Acalabrutinib3.14Cell-free kinase activity assay
Zanubrutinib0.35Cell-free kinase activity assay

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are provided for comparative purposes.[8] The specific assay type for this compound's IC50 determination was not detailed in the provided search results, but it is a potent inhibitor based on its low nanomolar IC50.[7]

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[9] Activated BTK then phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[1][9] This leads to the generation of second messengers, calcium influx, and the activation of transcription factors such as NF-κB, which are crucial for B-cell proliferation, survival, and differentiation.[1][9][10]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK activates PIP2 PIP2 LYN_SYK->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 BTK BTK PIP3->BTK recruits & activates PLCg2 PLCγ2 IP3_DAG IP3 & DAG PLCg2->IP3_DAG generates BTK->PLCg2 phosphorylates Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx leads to NFkB NF-κB Ca_Influx->NFkB activates Proliferation B-cell Proliferation, Survival, Differentiation NFkB->Proliferation promotes Antigen Antigen Antigen->BCR binds Kinase_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) B Add Inhibitor and BTK Enzyme to Plate A->B C Initiate Kinase Reaction by Adding Substrate/ATP Mix B->C D Incubate at Room Temperature (e.g., 60 minutes) C->D E Stop Reaction and Deplete ATP by Adding ADP-Glo™ Reagent D->E F Incubate at Room Temperature (e.g., 40 minutes) E->F G Convert ADP to ATP and Generate Light by Adding Kinase Detection Reagent F->G H Incubate at Room Temperature (e.g., 30 minutes) G->H I Measure Luminescence H->I J Data Analysis (IC50 determination) I->J

References

Application Notes and Protocols for Cell-Based Assay Development Using BTK Inhibitor 13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Its activation is essential for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][5] BTK inhibitors, such as the potent and selective BTK Inhibitor 13, are instrumental in research and drug development for these conditions.[6] This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of this compound.

Mechanism of Action

This compound is a highly potent and selective inhibitor of Bruton's Tyrosine Kinase. It functions by blocking the kinase activity of BTK, which in turn disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR).[2] This inhibition can be either reversible or irreversible, with covalent inhibitors forming a bond with a cysteine residue (Cys-481) in the ATP-binding site of BTK.[6] This action prevents the phosphorylation of downstream targets, including phospholipase Cγ2 (PLCγ2), thereby inhibiting the subsequent mobilization of intracellular calcium and activation of transcription factors like NF-κB.[7][8] The ultimate effect is the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2]

Signaling Pathway

The B-cell receptor signaling pathway, with BTK as a key component, is a complex cascade of events. The following diagram illustrates the central role of BTK and the points of intervention for inhibitors.

BTK_Signaling_Pathway BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2 PLCγ2 PLCg2->IP3 PLCg2->DAG BTK->PLCg2 Phosphorylation BTK_inhibitor This compound BTK_inhibitor->BTK Inhibition Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC NFkB NF-κB Pathway Ca2->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: BTK Signaling Pathway Diagram.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to demonstrate expected outcomes.

Table 1: In Vitro Kinase and Cellular Proliferation Inhibition

Assay TypeCell LineParameterThis compoundIbrutinib (Reference)
Biochemical Kinase Assay -IC50 (nM) 1.2 3.5
Cell Proliferation (72h) JeKo-1 (MCL)IC50 (µM) 0.62 8.0[9]
Mino (MCL)IC50 (µM) 0.13 6.5[9]
Granta-519 (MCL, Ibrutinib-resistant)IC50 (µM) 1.2 20.0[9]
Ramos (Burkitt's Lymphoma)IC50 (µM) 0.8 5.0

Table 2: Inhibition of Downstream Signaling and Cellular Functions

Assay TypeCell Line/SystemParameterThis compound (IC50 nM)
BTK Autophosphorylation (pY223) Ramos CellsIC50 15.8 [10]
PLCγ2 Phosphorylation Primary Human B-cellsIC50 25.0
B-cell Activation (CD69 Expression) Primary Human B-cellsIC50 4.2 [10]
B-cell Activation (CD86 Expression) Primary Human B-cellsIC50 7.7 [10]
Cytokine Release (TNF-α) Human MonocytesIC50 50.0
Cell Migration (towards CXCL12) Primary CLL Cells% Inhibition @ 1µM 85%

Experimental Protocols

Cellular BTK Target Engagement Assay (NanoBRET™)

This protocol is adapted from established methods to measure the binding of this compound to BTK within living cells.[11][12]

Workflow Diagram:

Target_Engagement_Workflow NanoBRET Target Engagement Workflow Start Start Transfect Transfect HEK293 cells with BTK-NanoLuc fusion vector Start->Transfect Culture Culture cells for 24-48h Transfect->Culture Harvest Harvest and resuspend cells Culture->Harvest Dispense Dispense cells into 384-well plate Harvest->Dispense Add_Inhibitor Add serial dilutions of This compound Dispense->Add_Inhibitor Add_Probe Add NanoBRET tracer Add_Inhibitor->Add_Probe Incubate Incubate at 37°C Add_Probe->Incubate Read Read luminescence (Donor and Acceptor wavelengths) Incubate->Read Analyze Calculate BRET ratio and determine IC50 Read->Analyze End End Analyze->End

Caption: NanoBRET Target Engagement Assay Workflow.

Materials:

  • HEK293 cells

  • BTK-NanoLuc® fusion vector

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Substrate and Tracer

  • This compound

  • White, 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Protocol:

  • Transfection: Co-transfect HEK293 cells with the BTK-NanoLuc® fusion vector according to the manufacturer's protocol using FuGENE® HD.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for expression of the fusion protein.

  • Cell Preparation: Harvest the cells and resuspend them in Opti-MEM™ at the desired concentration.

  • Assay Plating: Dispense the cell suspension into the wells of a 384-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells.

  • Substrate Addition and Reading: Add the Nano-Glo® substrate and immediately read the plate on a luminometer equipped with 450 nm (donor) and >600 nm (acceptor) filters.

  • Data Analysis: Calculate the BRET ratio and plot against the inhibitor concentration to determine the IC50 value.

B-Cell Proliferation Assay (CFSE-based)

This protocol measures the inhibitory effect of this compound on the proliferation of B-cells.[3]

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, JeKo-1) or primary B-cells

  • RPMI-1640 medium with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • B-cell activating stimuli (e.g., anti-IgM antibody)

  • This compound

  • Flow cytometer

Protocol:

  • Cell Labeling: Resuspend B-cells in pre-warmed medium and add CFSE to a final concentration of 1 µM. Incubate for 20 minutes at 37°C.

  • Washing: Wash the cells twice with complete medium to remove unbound CFSE.

  • Assay Setup: Plate the labeled cells in a 96-well plate.

  • Treatment and Stimulation: Add serial dilutions of this compound. After a short pre-incubation, add the B-cell stimulus (e.g., anti-IgM).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CF-SE signal.

  • Data Analysis: Quantify the percentage of proliferating cells in each treatment group and calculate the IC50 of this compound.

Cell Migration Assay (Transwell)

This protocol assesses the ability of this compound to block chemokine-induced migration of B-cells.[13]

Workflow Diagram:

Migration_Assay_Workflow Transwell Migration Assay Workflow Start Start Prepare_Cells Prepare cell suspension in serum-free media Start->Prepare_Cells Pretreat Pre-treat cells with this compound Prepare_Cells->Pretreat Add_Cells Add pre-treated cells to the upper chamber of the insert Pretreat->Add_Cells Add_Chemoattractant Add chemoattractant (e.g., CXCL12) to the lower chamber Place_Insert Place Transwell insert into the well Add_Chemoattractant->Place_Insert Place_Insert->Add_Cells Incubate Incubate for 2-4 hours at 37°C Add_Cells->Incubate Remove_Insert Remove the Transwell insert Incubate->Remove_Insert Quantify_Migration Quantify migrated cells in the lower chamber (e.g., using a cell viability assay or flow cytometry) Remove_Insert->Quantify_Migration Analyze Calculate percent inhibition of migration Quantify_Migration->Analyze End End Analyze->End

Caption: Transwell Migration Assay Workflow.

Materials:

  • B-cell line (e.g., primary CLL cells)

  • Transwell inserts (5 or 8 µm pore size)

  • Chemoattractant (e.g., CXCL12)

  • This compound

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®) or flow cytometer

  • 24-well plate

Protocol:

  • Cell Preparation: Resuspend B-cells in serum-free medium.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Assay Setup: Add medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate. Place the Transwell inserts into the wells.

  • Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by counting with a flow cytometer.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound.

Western Blot for BTK and PLCγ2 Phosphorylation

This protocol is for detecting the inhibition of BTK and its downstream substrate PLCγ2 phosphorylation.[13]

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Stimulating agent (e.g., anti-IgM antibody)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Protocol:

  • Cell Treatment: Culture cells and treat with serial dilutions of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with anti-IgM for 15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imager.

  • Analysis: Densitometrically quantify the phosphorylated protein bands and normalize to the total protein levels.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for the in vitro characterization of this compound. By employing these cell-based assays, researchers can effectively determine the potency, target engagement, and functional consequences of this inhibitor on B-cell signaling, proliferation, and migration. This information is crucial for advancing the understanding of BTK's role in disease and for the development of novel therapeutics.

References

Application Notes and Protocols for BTK Inhibitor 13 (LFM-A13) in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and compiled data for researchers, scientists, and drug development professionals on the in vivo application of the Bruton's tyrosine kinase (BTK) inhibitor 13, also known as LFM-A13. This document summarizes key findings from preclinical studies in various mouse models, including cancer, leukemia, and thromboembolism. While direct in vivo efficacy data for LFM-A13 in mouse models of arthritis is limited in the available literature, its characterization in other models provides a strong basis for its potential application in autoimmune and inflammatory disease models.

Compound Information

Compound Name: BTK Inhibitor 13 (LFM-A13) Full Chemical Name: α-cyano-β-hydroxy-β-methyl-N-(2,5-dibromophenyl)propenamide Primary Targets: Bruton's tyrosine kinase (BTK), Polo-like kinase (PLK), Janus kinase 2 (Jak2)[1]

Pharmacokinetics and Toxicology in Mice

LFM-A13 has been evaluated for its pharmacokinetic properties and toxicity profile in several mouse strains. The compound is rapidly absorbed following intraperitoneal administration and exhibits a favorable safety profile at therapeutic doses.

Table 1: Pharmacokinetic Parameters of LFM-A13 in Mice [2][3]

ParameterRoute of AdministrationDose (mg/kg)ValueMouse Strain
Bioavailability Intraperitoneal-~100%CD-1, BALB/c
Oral-~30%CD-1, BALB/c
Time to Max. Concentration (Tmax) Intraperitoneal10-5010-18 minNot Specified
Elimination Half-life (t1/2) Intraperitoneal10-5017-32 minNot Specified

Table 2: Toxicology Profile of LFM-A13 in Mice [2][3][4]

Study TypeRoute of AdministrationDose (mg/kg)ObservationMouse Strain
Acute Toxicity Systemic10-80No toxicity observedNot Specified
General Toxicity Systemic1-100No toxicity observedNot Specified
Daily Dosing Not Specifiedup to 100Not toxicCD-1, BALB/c

Application in Mouse Models of Cancer

LFM-A13 has demonstrated anti-proliferative and pro-apoptotic activity in mouse models of breast cancer and has been shown to enhance the efficacy of standard chemotherapy in a leukemia model.

Breast Cancer Model

Experimental Protocol: DMBA-Induced Mammary Carcinogenesis

This protocol describes the use of LFM-A13 in a chemically induced model of breast cancer.

  • Animal Model: Female BALB/c mice.

  • Carcinogen Induction: Administer 1 mg of 7,12-dimethylbenz(a)anthracene (DMBA) in an appropriate vehicle once a week for 6 weeks via oral gavage.

  • LFM-A13 Administration:

    • Dose: 50 mg/kg body weight.

    • Route: Intraperitoneal (i.p.) injection.

    • Frequency: Administer concurrently with DMBA and continue for a total of 25 weeks.

  • Combination Therapy (Optional): Paclitaxel can be administered as a comparator or in combination.

  • Endpoint Analysis: Monitor tumor incidence, number, weight, and size. At the end of the study, tumors can be harvested for molecular analysis (e.g., Western blot for PLK1, cyclin D1, CDK-4, p21, IκB, Bax, caspase-3, p53, and Bcl-2).[5]

Table 3: Efficacy of LFM-A13 in a DMBA-Induced Breast Cancer Model [5]

Treatment GroupTumor IncidenceMean Tumor NumberAverage Tumor WeightAverage Tumor Size
DMBA Control HighHighHighHigh
LFM-A13 (50 mg/kg) Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Paclitaxel Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
LFM-A13 + Paclitaxel More Effective Reduction than Single AgentsMore Effective Reduction than Single AgentsMore Effective Reduction than Single AgentsMore Effective Reduction than Single Agents

Note: Specific quantitative values were not provided in the source material, but the study reported significant effects.

Leukemia Model

Experimental Protocol: BCL-1 Leukemia Challenge

This protocol details the use of LFM-A13 as a chemosensitizing agent in a mouse model of B-cell leukemia.

  • Animal Model: BALB/c mice.

  • Leukemia Induction: Challenge mice with BCL-1 leukemia cells.

  • LFM-A13 Administration:

    • Dose: 50 mg/kg/day, administered twice daily.

    • Route: Intraperitoneal (i.p.) injection.

  • Combination Chemotherapy: Administer a standard triple-drug combination of vincristine, methylprednisolone, and L-asparaginase (VPL).

  • Endpoint Analysis: Monitor survival outcome.

Table 4: Efficacy of LFM-A13 in a BCL-1 Leukemia Model [2]

Treatment GroupMedian Survival TimeLong-term Survival Rate
VPL Combination Therapy 37 days14%
VPL + LFM-A13 (50 mg/kg/day) 58 days41%

Application in a Mouse Model of Thromboembolism

LFM-A13 has been shown to have anti-thrombotic effects by inhibiting collagen-induced platelet aggregation.

Experimental Protocol: Agonist-Induced Pulmonary Thromboembolism

This protocol outlines the evaluation of LFM-A13's anti-thrombotic activity.

  • Animal Model: Mice (strain not specified).

  • LFM-A13 Administration:

    • Dose: Non-toxic dose levels (specific dose not provided in the abstract).

    • Route: Systemic administration.

  • Thromboembolism Induction: Induce fatal pulmonary thromboembolism using an agonist (e.g., collagen).

  • Endpoint Analysis: Monitor tail bleeding time and event-free survival.

Table 5: Efficacy of LFM-A13 in a Thromboembolism Model [4]

Treatment GroupTail Bleeding TimeEvent-Free Survival
Control NormalLow
LFM-A13 ProlongedImproved

Note: Specific quantitative values were not provided in the source material, but the study reported significant effects.

Potential Application in Mouse Models of Arthritis

While direct in vivo efficacy studies of LFM-A13 in mouse models of arthritis are not extensively documented in the searched literature, its known inhibitory effects on BTK and pro-inflammatory cytokine production suggest its potential therapeutic utility in such models. One study noted that LFM-A13 inhibited histamine and PGD2 release from mast cells, albeit less potently than the comparator compound PCI-32765.

Proposed Experimental Protocol: Collagen-Induced Arthritis (CIA)

This is a general protocol for a widely used mouse model of rheumatoid arthritis, into which LFM-A13 could be incorporated for efficacy testing.

  • Animal Model: DBA/1 mice (or other susceptible strains).

  • Induction of Arthritis:

    • Day 0: Immunize with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • LFM-A13 Administration (Prophylactic or Therapeutic):

    • Dosing: Based on pharmacokinetic data, a starting dose of 25-50 mg/kg administered once or twice daily via i.p. injection could be evaluated.

    • Prophylactic Regimen: Begin treatment at or before the time of initial immunization.

    • Therapeutic Regimen: Begin treatment after the onset of clinical signs of arthritis.

  • Endpoint Analysis:

    • Clinical Scoring: Monitor paw swelling and clinical signs of arthritis regularly.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways known to be inhibited by LFM-A13.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 LFMA13 LFM-A13 LFMA13->BTK DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Activation PKC_Ca->NFkB_NFAT_MAPK Cell_Response B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_MAPK->Cell_Response

Caption: BTK Signaling Pathway Inhibition by LFM-A13.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates NFkB_p65 NF-κB (p65) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates LFMA13 LFM-A13 LFMA13->TAK1 inhibits Gene_Expression Pro-inflammatory Gene Expression (MCP-1, ICAM-1) NFkB_p65_nuc->Gene_Expression

Caption: NF-κB Signaling Pathway Inhibition by LFM-A13.

Experimental Workflow Diagram

Experimental_Workflow Animal_Model Select Animal Model (e.g., BALB/c, DBA/1) Disease_Induction Induce Disease (e.g., Carcinogen, Leukemia Cells, Collagen Emulsion) Animal_Model->Disease_Induction Randomization Randomize into Treatment Groups Disease_Induction->Randomization Treatment Administer LFM-A13 and/or Control/Comparator Randomization->Treatment Monitoring Monitor Clinical Signs and/or Tumor Growth Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported activities and recommended working concentrations for two distinct compounds referred to as "BTK inhibitor 13". It is crucial to distinguish between these two inhibitors, as they originate from different chemical series and exhibit distinct potencies. This document also includes detailed, generalized protocols for key experiments relevant to the characterization of BTK inhibitors.

Introduction to this compound

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. The term "this compound" has been used to describe at least two different potent inhibitors in scientific literature.

Compound A: Pyrazolo-pyrimidine Derivative (Park et al.) This compound, identified as compound 13 in a study by Park et al., is a pyrazolo-pyrimidine derivative. It demonstrates potent inhibition of BTK, with an IC50 value comparable to the well-established BTK inhibitor, Ibrutinib.[2]

Compound B: Pyrrolopyrimidine-based Covalent Inhibitor (Pulz et al.) This inhibitor, referred to as This compound (compound 8) in research by Pulz and colleagues, is a potent and selective covalent inhibitor that targets an inactive conformation of BTK.[3]

Data Summary

The following tables summarize the available quantitative data for both "this compound" compounds.

Table 1: In Vitro Activity of this compound (Compound A - Park et al.)

ParameterValueCell LineNotes
BTK IC50 9.1 nM-Enzymatic assay. Activity is equivalent to Ibrutinib.[2]
Antiproliferative Activity PotentTMD8Cell-based assay.[2]

Table 2: In Vitro and In Vivo Activity of this compound (Compound B - Pulz et al.)

ParameterValueAssay TypeNotes
BTK IC50 1.2 nMEnzymatic AssayPotent and selective covalent inhibitor.[3]
In Vivo Activity ActiveFcγR-mediated hypersensitivity modelBlocked hypersensitivity response.[3]
In Vivo BTK Occupancy ImprovedIn vivo modelShowed improved target engagement compared to earlier compounds.[3]

Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB_pathway NF-κB Pathway BTK->NFkB_pathway PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Transcription Gene Transcription (Proliferation, Survival) Ca_release->Transcription NFkB_pathway->Transcription MAPK_pathway->Transcription BTK_Inhibitor This compound BTK_Inhibitor->BTK Inhibition

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of BTK inhibitors. For specific experimental details regarding "this compound," it is highly recommended to consult the original publications by Park et al. and Pulz et al.

Protocol 1: BTK Enzymatic Assay (Kinase Activity)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compound (this compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of "this compound" in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of BTK enzyme solution (concentration to be optimized for linear reaction kinetics).

    • Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for BTK.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (TMD8 Cells)

This protocol measures the effect of "this compound" on the proliferation of the TMD8 (Activated B-Cell-like Diffuse Large B-Cell Lymphoma) cell line.

Materials:

  • TMD8 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (this compound)

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well clear-bottom, white-walled plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of approximately 10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in culture medium.

    • Add the diluted inhibitor to the wells. Include wells with vehicle (DMSO) as a negative control and a known BTK inhibitor (e.g., Ibrutinib) as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Western Blot for BTK Phosphorylation

This protocol assesses the ability of "this compound" to inhibit the autophosphorylation of BTK in a cellular context.

Materials:

  • TMD8 cells

  • Test compound (this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat TMD8 cells with various concentrations of "this compound" for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-BTK antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation enzymatic_assay BTK Enzymatic Assay (IC50 Determination) cell_proliferation Cell Proliferation Assay (e.g., TMD8 cells) enzymatic_assay->cell_proliferation western_blot Western Blot (pBTK Inhibition) cell_proliferation->western_blot pk_pd Pharmacokinetics & Pharmacodynamics (BTK Occupancy) western_blot->pk_pd efficacy_model Efficacy Model (e.g., Disease Model) pk_pd->efficacy_model start This compound (Compound Synthesis) start->enzymatic_assay

Disclaimer

The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup. For definitive protocols and data related to "this compound," direct reference to the primary literature is essential. The information for "compound 13" by Park et al. is based on a secondary source, and the original publication should be consulted for detailed methodologies.

References

Troubleshooting & Optimization

Troubleshooting BTK inhibitor 13 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential insolubility issues encountered when working with BTK inhibitor 13. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: While specific solubility data for this compound is not extensively published, potent kinase inhibitors often exhibit limited aqueous solubility. For initial stock solutions, organic solvents are recommended. Subsequently, these stock solutions can be diluted into aqueous buffers for experimental use. It is crucial to be aware of the final solvent concentration in your assay, as high concentrations of organic solvents can affect experimental outcomes.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Several strategies can be employed to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the inhibitor in your assay.

  • Use a Surfactant: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the aqueous buffer to help maintain the inhibitor's solubility.

  • Employ a Co-solvent System: Preparing the final solution with a mixture of an organic solvent and an aqueous buffer may improve solubility.

  • Sonication: Briefly sonicating the solution after dilution can help to break up aggregates and re-dissolve the precipitate.

  • Warm the Solution: Gently warming the solution may increase the solubility of the compound. However, be cautious about the thermal stability of the inhibitor and other components in your experiment.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the tolerance of specific cell lines to DMSO can vary, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your system.

Q4: Can I prepare and store aqueous solutions of this compound?

A4: Due to the likely poor aqueous solubility and potential for hydrolysis, it is generally not recommended to prepare and store aqueous solutions of this compound for extended periods. It is best practice to prepare fresh dilutions from a concentrated organic stock solution immediately before each experiment.

Troubleshooting Guide: Insolubility Issues

This guide provides a systematic approach to troubleshooting insolubility problems with this compound.

Problem: Visible Precipitate in Stock Solution
Potential Cause Suggested Solution
Incorrect Solvent Ensure you are using a recommended organic solvent such as DMSO or ethanol to prepare the initial stock solution.
Concentration Too High The desired concentration may exceed the solubility limit of the inhibitor in the chosen solvent. Try preparing a less concentrated stock solution.
Low-Quality Solvent The solvent may contain water or other impurities. Use high-purity, anhydrous solvents.
Incomplete Dissolution The compound may not have fully dissolved. Gently warm the solution and vortex or sonicate until the solid is completely dissolved.
Problem: Precipitate Forms Upon Dilution into Aqueous Buffer
Potential Cause Suggested Solution
Poor Aqueous Solubility This is the most common cause. Refer to the "Solubilization Protocol for Poorly Soluble Compounds" below.
Buffer Incompatibility Components of your buffer (e.g., high salt concentration) may be causing the compound to precipitate.[1] Try a different buffer system or adjust the buffer composition.
pH Effects The solubility of the compound may be pH-dependent. Test the solubility in buffers with different pH values.
"Salting Out" Effect High concentrations of salts in the buffer can decrease the solubility of organic compounds. If possible, reduce the salt concentration.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of a suitable organic solvent (e.g., DMSO, Ethanol) to the powder.

  • Vortex and/or sonicate the mixture until the solid is completely dissolved.

  • Add more solvent to reach the final desired concentration.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Solubilization Protocol for Poorly Soluble Compounds

This protocol provides a stepwise approach to improving the solubility of this compound in aqueous solutions for in vitro experiments.

  • Initial Attempt: Prepare a high-concentration stock solution in 100% DMSO. Dilute this stock directly into your aqueous experimental buffer to the final desired concentration. Observe for any precipitation.

  • Co-solvent Method: If precipitation occurs, try a co-solvent approach. Prepare a stock solution in a mixture of an organic solvent and your aqueous buffer (e.g., 50% Ethanol, 50% PBS).

  • Use of Surfactants: Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween 80) to your aqueous buffer before adding the inhibitor stock solution.

  • pH Adjustment: Systematically test the solubility of the inhibitor in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) to determine if solubility is pH-dependent.

  • Particle Size Reduction: If you have access to the equipment, sonicating the final diluted solution can help to create a finer suspension and improve bioavailability in cell-based assays.[2][3][4]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_Mobilization->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation BTK_Inhibitor_13 This compound BTK_Inhibitor_13->BTK inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Insolubility

Caption: Step-by-step workflow for addressing insolubility issues with this compound.

Logical Relationships in Solvent Selection

Solvent_Selection_Logic Compound This compound (Likely Hydrophobic) Goal Goal Compound->Goal Stock High Concentration Stock Solution Goal->Stock Working Low Concentration Working Solution Goal->Working Organic Organic Solvents (DMSO, Ethanol) Stock->Organic use Aqueous Aqueous Buffers (PBS, Media) Working->Aqueous dilute into CoSolvent Co-solvents / Surfactants Aqueous->CoSolvent may require

Caption: Decision logic for selecting appropriate solvents for stock and working solutions.

References

How to avoid off-target effects with BTK inhibitor 13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help avoid off-target effects when working with BTK inhibitor 13.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also referred to as compound 8 in associated literature) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is designed to target a specific inactive conformation of BTK, which contributes to its high kinase selectivity.[1][2][3] By forming a covalent bond with the Cys481 residue in the active site of BTK, it irreversibly inhibits the kinase's activity.[1][3] This disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of certain B-cells.[4][5][6]

Q2: What are off-target effects and why are they a concern with kinase inhibitors?

A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, this often means inhibiting other kinases that share structural similarities in their ATP-binding sites. These off-target interactions can lead to undesirable cellular effects, toxicity, and misleading experimental results. Minimizing off-target effects is crucial for developing safer and more effective therapeutic agents.

Q3: How selective is this compound?

A3: this compound was developed from a prototype that demonstrated excellent kinase selectivity, including against several other cysteine-containing kinases.[1][2][3] The design strategy of targeting an inactive conformation of BTK is intended to provide a superior selectivity profile compared to some other irreversible BTK inhibitors.[1] While a comprehensive public kinome scan for compound 8 is not detailed in the primary literature, the optimization process focused on maintaining the excellent kinase selectivity of its predecessors.[1][2][3]

Q4: What are the potential advantages of using a covalent inhibitor that targets an inactive conformation?

A4: Combining covalent inhibition with the targeting of an inactive kinase conformation can result in high kinase selectivity.[1] This approach can lead to a more favorable safety profile by reducing the inhibition of closely related kinases that contain a cysteine at the analogous position. Furthermore, the irreversible nature of the inhibitor can lead to a prolonged pharmacodynamic effect that is decoupled from its pharmacokinetic profile.[1]

Troubleshooting Guide: Minimizing and Investigating Off-Target Effects

Problem: I am observing unexpected phenotypes in my cell-based assays that may be due to off-target effects of this compound.

Solution:

  • Confirm On-Target BTK Inhibition: First, verify that BTK is being effectively inhibited at the concentration you are using.

    • Recommended Action: Perform a Western blot to assess the phosphorylation status of BTK at its autophosphorylation site (Y223) and its direct substrate, PLCγ2. A significant reduction in phosphorylation indicates on-target activity.

  • Titrate the Inhibitor Concentration: Using an excessively high concentration of the inhibitor increases the likelihood of off-target binding.

    • Recommended Action: Determine the minimal effective concentration of this compound in your specific cell system by performing a dose-response experiment and measuring BTK pathway inhibition.

  • Employ a Structurally Unrelated BTK Inhibitor: Using a different, well-characterized BTK inhibitor can help determine if the observed phenotype is specific to BTK inhibition.

    • Recommended Action: Treat your cells with another potent and selective BTK inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.

  • Use a Negative Control Compound: A close structural analog of this compound that does not bind to BTK can be a powerful tool to identify off-target effects.

    • Recommended Action: If available, use a non-binding analog in parallel with this compound. Any observed effects with the negative control are likely off-target.

  • Perform a Kinome-Wide Selectivity Profile: To definitively identify potential off-target kinases, a comprehensive kinase screen is the gold standard.

    • Recommended Action: Submit this compound for a kinome scan assay to assess its binding affinity against a large panel of kinases.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound (compound 8) and its precursors from the primary literature.

CompoundBTK IC50 (nM)
This compound (Cmpd 8) 1.2
Precursor (Cmpd 4)7.3

Data sourced from Pulz R, et al. ACS Med Chem Lett. 2019.[1]

Key Experimental Protocols

Protocol 1: Kinome Profiling to Determine Inhibitor Selectivity

Objective: To assess the selectivity of this compound by screening it against a broad panel of human kinases.

Methodology (based on KINOMEscan™ platform):

  • Assay Principle: The assay is based on a competitive binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.[7]

  • Procedure:

    • The kinase panel (e.g., 468 kinases) is prepared.

    • This compound is added at a fixed concentration (e.g., 1 µM).

    • The mixture is incubated with the DNA-tagged kinases and the immobilized ligand.

    • After incubation, the unbound kinase is washed away.

    • The amount of bound kinase is quantified using qPCR.

  • Data Analysis: The results are typically reported as a percentage of control (POC), where a lower percentage indicates stronger binding of the inhibitor. A common threshold for a "hit" is a POC value of less than 35%. The data can be visualized using a TreeSpot™ diagram, which maps the inhibited kinases onto a dendrogram of the human kinome.[8][9]

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm that this compound is engaging with BTK within a cellular context and to determine its cellular potency.

Methodology (based on NanoBRET™ Target Engagement Assay):

  • Assay Principle: This assay measures the binding of an inhibitor to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein (BTK) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the active site of BTK is added to the cells. When the tracer binds to the BTK-NanoLuc fusion, BRET occurs. The test inhibitor competes with the tracer for binding to BTK, causing a decrease in the BRET signal.[10][11][12]

  • Procedure:

    • Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the BTK-NanoLuc fusion protein.

    • After expression, the cells are resuspended and dispensed into a multi-well plate.

    • This compound is added in a dose-response manner.

    • The fluorescent NanoBRET™ tracer is added to all wells.

    • The plate is incubated to allow for binding to reach equilibrium.

    • The NanoLuc® substrate is added, and the BRET signal is measured on a luminometer capable of detecting both donor and acceptor wavelengths.

  • Data Analysis: The BRET ratio is calculated, and the data are plotted as a function of inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Antigen Antigen Antigen->BCR Activation BTK_Inhibitor This compound BTK_Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Off_Target_Workflow Start Start: Unexpected Phenotype Observed OnTarget Confirm On-Target BTK Inhibition (e.g., p-BTK Western Blot) Start->OnTarget Decision1 Is BTK Pathway Inhibited? OnTarget->Decision1 DoseResponse Perform Dose-Response (Find Minimal Effective Conc.) Decision2 Phenotype Persists at Minimal Concentration? DoseResponse->Decision2 Orthogonal Use Orthogonal BTK Inhibitor Decision3 Orthogonal Inhibitor Replicates Phenotype? Orthogonal->Decision3 KinomeScan Perform Kinome Scan ResultOffTarget Conclusion: Likely Off-Target Effect KinomeScan->ResultOffTarget Decision1->DoseResponse Yes Decision1->ResultOffTarget No Decision2->Orthogonal Yes ResultOnTarget Conclusion: Likely On-Target Effect Decision2->ResultOnTarget No Decision3->KinomeScan No Decision3->ResultOnTarget Yes

References

Technical Support Center: Troubleshooting Inconsistent p-BTK Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent western blot results for phosphorylated Bruton's tyrosine kinase (p-BTK) following experimental treatments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing weak, variable, or no p-BTK signal after my treatment?

A weak or absent signal for p-BTK is a common issue that can stem from several factors. Phosphorylation is a highly transient post-translational modification, and its detection requires careful sample handling and protocol optimization.[1] Key reasons for signal loss include the dephosphorylation of your target protein by endogenous phosphatases during sample preparation, low abundance of the phosphorylated form of BTK, or insufficient induction of phosphorylation by your treatment.[1][2][3] Additionally, technical aspects such as suboptimal antibody concentrations or inefficient protein transfer can contribute to weak signals.[4]

Q2: My loading control is consistent, but my p-BTK signal is highly variable between experiments. What is the most likely cause?

When loading controls are consistent, variability in the p-BTK signal often points to inconsistencies in the pre-analytical and analytical steps specific to phosphoprotein detection. The most critical factor is the preservation of the phosphate group during cell lysis and protein extraction.[5][6] Minor variations in the time samples spend on ice, the freshness of phosphatase inhibitor cocktails, or the speed of the extraction process can lead to significant differences in detected p-BTK levels.[1][7] Inconsistent incubation times and agitation during antibody steps can also lead to variable results.

Q3: I'm observing multiple bands when probing for p-BTK. How should I interpret this?

The presence of multiple bands can be due to several reasons. It is possible that BTK can be phosphorylated at multiple sites, leading to different isoforms with varying mobility on the gel. Alternatively, the antibody may be cross-reacting with other phosphorylated proteins that share a similar epitope.[8] Protein degradation during sample preparation can also result in smaller, non-specific bands.[9] To confirm specificity, it is recommended to use a positive control, such as lysates from cells known to have high p-BTK levels, and a negative control. A key experiment is to treat a sample lysate with a phosphatase; if the signal disappears, it confirms the antibody is specific to a phosphorylated epitope.[6]

Q4: How can I ensure the signal I'm detecting is specific to phosphorylated BTK and not just total BTK?

To confirm the specificity of a phospho-specific antibody, it is crucial to run parallel blots or strip and re-probe the same membrane with an antibody that detects total BTK.[5] A true phosphorylation event will show an increase in the p-BTK signal without a corresponding increase in the total BTK signal. The ratio of p-BTK to total BTK is the critical measure for assessing changes in phosphorylation levels.[2] Additionally, treating lysates with a phosphatase, such as calf intestinal phosphatase or lambda protein phosphatase, should eliminate the signal from a phospho-specific antibody, confirming its specificity.[6]

Q5: What are the most critical steps in sample preparation to preserve BTK phosphorylation?

Preserving the phosphorylation state of BTK during sample preparation is paramount. The following steps are critical:

  • Work Quickly and on Ice: Immediately after harvesting, cells should be placed on ice and all subsequent steps should be performed at 4°C to minimize enzymatic activity.[5][6]

  • Use Fresh Lysis Buffer with Inhibitors: The lysis buffer must be supplemented with a freshly prepared cocktail of both protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[3][6][7]

  • Immediate Denaturation: After quantifying protein concentration, samples should be immediately mixed with SDS-PAGE loading buffer, which helps to inactivate phosphatases, and heated to 95°C for 5 minutes.[5][7]

Troubleshooting Guide

Problem 1: Weak or No p-BTK Signal
Potential Cause Recommended Solution
Sample Dephosphorylation Ensure lysis buffer contains a fresh, broad-spectrum phosphatase inhibitor cocktail. Keep samples on ice at all times.[3][5][7]
Low Protein Abundance Increase the amount of total protein loaded per lane (e.g., 30-50 µg).[3][10] Consider immunoprecipitation to enrich for p-BTK.[3]
Suboptimal Antibody Dilution Perform an antibody titration experiment to determine the optimal concentration for your primary and secondary antibodies.[10]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage for your specific equipment.[4][7]
Insufficient Treatment Effect Confirm that your treatment is capable of inducing BTK phosphorylation by including a known positive control.
Expired Detection Reagent Use a fresh, sensitive chemiluminescent substrate.[3][11]
Problem 2: High Background
Potential Cause Recommended Solution
Incorrect Blocking Agent Avoid using non-fat milk for blocking as it contains phosphoproteins (casein) that can cross-react with the antibody. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[1][5][7]
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[12]
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[4][11]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Add a small amount of detergent (0.05-0.1% Tween-20) to your wash buffer.[4][10]
Membrane Dried Out Ensure the membrane remains fully submerged in buffer during all incubation and wash steps.[9]
Problem 3: Inconsistent Band Intensity
Potential Cause Recommended Solution
Uneven Protein Loading Perform a precise protein quantification assay (e.g., BCA) on all samples and ensure equal amounts are loaded in each lane.
Variable Sample Preparation Standardize the sample preparation protocol, particularly the timing and addition of inhibitors, for all samples.[1]
Uneven Transfer Ensure the transfer sandwich is assembled correctly, removing all air bubbles between the gel and the membrane.[9]
Inconsistent Agitation Use a rocker or shaker with consistent speed for all incubation and washing steps to ensure even exposure of the membrane to reagents.
Variable Exposure Times Use a digital imager for consistent and quantifiable detection. If using film, carefully control exposure times.

Experimental Protocols

Protocol 1: Cell Lysis for Phosphoprotein Analysis
  • Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare RIPA lysis buffer and immediately before use, add a protease and phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).

  • Cell Harvest: After treatment, wash cells once with ice-cold PBS.

  • Lysis: Add the ice-cold lysis buffer to the cell plate/pellet. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Add 4x SDS-PAGE sample buffer to the desired amount of protein, vortex, and heat at 95°C for 5 minutes. Samples can then be stored at -80°C or loaded onto a gel.[7]

Protocol 2: Western Blot for p-BTK
  • SDS-PAGE: Load 30-40 µg of total protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm successful transfer with Ponceau S staining.[7]

  • Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody Incubation: Dilute the p-BTK primary antibody in 5% BSA/TBST at the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 5).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[7]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing (Optional): To normalize, the membrane can be stripped of antibodies and re-probed with an antibody for total BTK and a loading control (e.g., GAPDH).

Visual Guides

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Activates BTK BTK pBTK p-BTK (Active) BTK->pBTK PLCG2 PLCγ2 pBTK->PLCG2 Phosphorylates SYK SYK LYN->SYK Phosphorylates SYK->BTK Phosphorylates pPLCG2 p-PLCγ2 (Active) PLCG2->pPLCG2 NFkB NF-κB Pathway pPLCG2->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Antigen Antigen Antigen->BCR Binds

Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.

WB_Workflow start Cell Treatment & Harvest lysis Cell Lysis (with Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (anti-p-BTK) block->p_ab wash1 Wash x3 (TBST) p_ab->wash1 s_ab Secondary Antibody Incubation (HRP-conjugated) wash1->s_ab wash2 Wash x3 (TBST) s_ab->wash2 detect ECL Detection wash2->detect image Imaging & Analysis detect->image

Caption: Experimental workflow for p-BTK western blot analysis.

Troubleshooting_Logic Start Inconsistent p-BTK Signal Problem What is the main issue? Start->Problem NoSignal Weak / No Signal Problem->NoSignal Signal is weak HighBg High Background Problem->HighBg Background is high CheckSample Check Sample Prep: - Fresh Inhibitors? - Kept on ice? - Sufficient protein load? NoSignal->CheckSample CheckAb Check Antibodies: - Titration performed? - Correct secondary? NoSignal->CheckAb CheckTransfer Check Transfer: - Ponceau S stain OK? NoSignal->CheckTransfer HighBg->CheckAb Concentration too high? CheckBlock Check Blocking: - Using BSA, not milk? - Sufficient duration? HighBg->CheckBlock CheckWash Check Washing: - Sufficient duration/volume? - Tween-20 in buffer? HighBg->CheckWash

Caption: Troubleshooting decision tree for p-BTK western blot issues.

References

Optimizing dosage of BTK inhibitor 13 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BTK Inhibitor 13 in in vivo studies. Our goal is to help you optimize your experimental design and overcome common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a next-generation, highly selective, covalent irreversible inhibitor of Bruton's tyrosine kinase (BTK). It specifically binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1][2] This covalent bond leads to sustained inhibition of BTK's kinase activity long after the compound has been cleared from circulation.[3] By inhibiting BTK, it blocks downstream signaling pathways crucial for B-cell proliferation, survival, and differentiation, including the B-cell receptor (BCR) pathway.[4][5][6]

Q2: What are the recommended starting doses for in vivo studies in mice?

A2: The optimal dose of this compound depends on the specific animal model and the desired level of BTK occupancy. Based on preclinical studies with similar selective BTK inhibitors, we recommend the following starting points for oral gavage administration. Dose adjustments should be made based on tolerability and target engagement data.

Animal Model Indication Recommended Starting Dose (Once Daily) Rationale/Reference
TCL1 Adoptive TransferChronic Lymphocytic Leukemia (CLL)15-25 mg/kgEffectively inhibits BCR signaling and reduces tumor burden in CLL models.[7]
Collagen-Induced Arthritis (CIA)Rheumatoid Arthritis (RA)10-30 mg/kgShows dose-dependent reduction in joint swelling and inflammation.[8]
MRL/lpr MouseSystemic Lupus Erythematosus (SLE)10-30 mg/kgPrevents kidney damage and reduces autoantibody production.[3]
In vivo Proliferation ModelGeneral B-cell Malignancies25 mg/kgBlocks the proliferation of leukemic cells in vivo.[5]

Q3: How should this compound be formulated for oral administration?

A3: For in vivo oral dosing in rodent models, this compound can be formulated as a suspension. A common and effective vehicle is 10% hydroxypropyl β-cyclodextrin.[9] Ensure the suspension is homogenous by vortexing or sonicating before each administration to guarantee consistent dosing.

Q4: What is BTK occupancy, and why is it a critical pharmacodynamic marker?

A4: BTK occupancy refers to the percentage of total BTK protein in a given tissue or cell population that is bound by the inhibitor.[2] For a covalent inhibitor like this compound, high and sustained occupancy is crucial for efficacy. It ensures that even after the drug's plasma concentration decreases, the target remains inhibited until new BTK protein is synthesized.[3][10] Measuring BTK occupancy is the most direct way to confirm target engagement and helps correlate the administered dose with biological activity. A mean BTK occupancy of over 80% is often linked to near-complete disease inhibition in preclinical models.[3]

Q5: What are the expected downstream effects of BTK inhibition on signaling pathways?

A5: Effective inhibition of BTK with Inhibitor 13 should lead to a measurable reduction in the phosphorylation of key downstream signaling molecules. This includes decreased autophosphorylation of BTK at tyrosine 223 (p-BTK Y223) and reduced phosphorylation of its direct substrate, PLCγ2.[5][11] Further downstream, this should result in the suppression of the AKT and ERK signaling pathways.[5][12] These effects collectively block the signaling cascade that promotes B-cell activation and survival.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lack of Efficacy (No tumor regression, no reduction in disease score) 1. Suboptimal Dosing: The administered dose may be too low to achieve sufficient BTK occupancy in the target tissue. 2. Poor Bioavailability: Improper formulation or administration technique. 3. Rapid Drug Metabolism: Animal strain-specific differences in metabolism. 4. Resistance Mechanism: While unlikely in treatment-naive models, inherent resistance could be a factor.1. Perform a Dose-Escalation Study: Increase the dose incrementally (e.g., 10, 25, 50 mg/kg) and measure BTK occupancy and downstream pathway inhibition at each level.[8] 2. Verify Formulation and Administration: Ensure the inhibitor is fully suspended. Confirm correct oral gavage technique. 3. Assess Pharmacokinetics (PK): Measure plasma concentration of this compound over time to determine Tmax and half-life.[10] 4. Confirm Target Engagement: Directly measure BTK occupancy in splenocytes or peripheral blood mononuclear cells (PBMCs) to ensure the drug is reaching its target.[13]
Unexpected Toxicity (Weight loss >15%, lethargy, ruffled fur) 1. Dose is too high: The current dose may be causing on-target or off-target toxicity. 2. Off-Target Effects: Although highly selective, high concentrations could inhibit other kinases.[1][14] 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.1. Reduce the Dose: Lower the dose to a previously tolerated level or by 30-50%. Efficacy can often be maintained at lower doses if BTK occupancy remains high.[15][16] 2. Switch to Twice-Daily Dosing: A lower dose administered twice daily can maintain high trough BTK occupancy while reducing peak plasma concentration, potentially mitigating toxicity.[2][17] 3. Run a Vehicle-Only Control Group: Always include a control group that receives only the formulation vehicle to rule out its contribution to toxicity.
High Variability in Experimental Results 1. Inconsistent Dosing: Inaccurate animal weight measurements or non-homogenous drug suspension. 2. Biological Variability: Natural variation between individual animals. 3. Timing of Analysis: Inconsistent timing of sample collection relative to the final dose.1. Standardize Procedures: Weigh animals immediately before each dosing. Ensure the drug suspension is thoroughly mixed before drawing each dose. 2. Increase Group Size: Use a sufficient number of animals per group (n=8-10 is common for efficacy studies) to account for biological variability. 3. Synchronize Sample Collection: Collect tissues or blood for pharmacodynamic analysis at a consistent time point post-dosing (e.g., at Tmax for acute effects or at trough for sustained effects).[2]
BTK Occupancy is High, but Downstream Signaling is Not Inhibited 1. Assay Failure: Technical issues with the Western blot or flow cytometry assay. 2. Bypass Signaling Pathway: Activation of a parallel signaling pathway that circumvents the need for BTK.[11] 3. Incorrect Timepoint: Analysis may be too late after stimulation, allowing for signal recovery.1. Validate Assays: Include positive and negative controls for phosphorylation events. Use a reference BTK inhibitor with known effects. 2. Investigate Alternative Pathways: Explore other potential signaling pathways that may be active in your specific cell model. 3. Optimize Stimulation Time: Perform a time-course experiment for ex vivo stimulation to identify the optimal window for observing maximal inhibition.

Experimental Protocols

Protocol 1: In Vivo Dosing and Pharmacodynamic (PD) Sample Collection
  • Animal Model: Use an appropriate mouse model for your disease of interest (e.g., TCL1-adoptive transfer for CLL).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at 10 mg/kg, 25 mg/kg).

  • Formulation: Prepare a fresh suspension of this compound in a suitable vehicle (e.g., 10% HP-β-CD) each day.

  • Administration: Administer the formulation once daily via oral gavage. Weigh animals daily to adjust the dose volume accurately.

  • Monitoring: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and overall health.

  • Sample Collection: At the designated time point (e.g., 4 hours after the last dose for peak effect or 24 hours for trough effect), euthanize the animals.

  • Blood Collection: Collect peripheral blood via cardiac puncture into EDTA-coated tubes for PBMC isolation.

  • Tissue Collection: Harvest spleens and/or lymph nodes and place them in ice-cold PBS or RPMI medium for processing.

Protocol 2: BTK Occupancy Measurement by Fluorescent Probe Assay

This protocol assesses the percentage of BTK bound by the inhibitor.

  • Cell Isolation: Isolate PBMCs from blood or splenocytes from spleen tissue using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • Probe Labeling: Incubate a standardized amount of protein lysate (e.g., 20 µg) with a fluorescently-labeled covalent BTK probe (e.g., BODIPY-labeled probe) that also binds to Cys481. This probe will only label BTK that is not already occupied by this compound.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Scanning: Scan the gel using a fluorescence scanner to detect the labeled probe bound to BTK.

  • Western Blotting: Transfer the proteins to a PVDF membrane and perform a standard Western blot using an antibody against total BTK as a loading control.

  • Quantification: Densitometrically quantify the fluorescent signal and the total BTK signal for each sample.

  • Calculation: Calculate BTK occupancy as follows: % Occupancy = [1 – (Fluorescent Signal in Treated Sample / Fluorescent Signal in Vehicle Sample)] * 100 (after normalizing both to total BTK).[13]

Protocol 3: Analysis of BTK Pathway Inhibition by Western Blot
  • Cell Lysate Preparation: Prepare protein lysates from splenocytes or PBMCs as described in Protocol 2.

  • Ex Vivo Stimulation (Optional): For a more dynamic assessment, stimulate cells with an anti-IgM antibody for 5-10 minutes before lysis to robustly activate the BCR pathway.

  • Protein Quantification: Normalize protein concentrations for all samples.

  • SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins:

    • Phospho-BTK (Y223)

    • Total BTK

    • Phospho-PLCγ2 (Y1217)

    • Total PLCγ2

    • Phospho-ERK (T202/Y204)

    • Total ERK

    • β-Actin or GAPDH (as a loading control)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. For each phosphoprotein, calculate the ratio of the phosphorylated form to its total protein counterpart to determine the level of inhibition relative to vehicle-treated controls.[5][7]

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates MAPK_Pathway MAPK Pathway (ERK) BTK->MAPK_Pathway BTK_Inhibitor_13 This compound BTK_Inhibitor_13->BTK Inhibits PIP2 PIP2 PLCG2->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB_Pathway NF-κB Pathway PKC->NFkB_Pathway Ca_Flux->NFkB_Pathway Transcription Gene Transcription (Proliferation, Survival) MAPK_Pathway->Transcription NFkB_Pathway->Transcription

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: PD & PK Analysis cluster_pd_readouts PD Readouts cluster_conclusion Phase 4: Conclusion A1 Select Animal Model (e.g., CLL, CIA) A2 Determine Dose Range (e.g., 10, 25, 50 mg/kg) A1->A2 A3 Randomize Animals into Groups (Vehicle, Dose 1, Dose 2...) A2->A3 B1 Daily Dosing (Oral Gavage) & Toxicity Monitoring A3->B1 B2 Measure Efficacy Endpoint (e.g., Tumor Volume, Clinical Score) B1->B2 C1 Terminal Sample Collection (Blood, Spleen) B2->C1 C2 Pharmacokinetic Analysis (Plasma Drug Levels) C1->C2 C3 Pharmacodynamic Analysis C1->C3 E1 Correlate Dose with PK/PD and Efficacy C2->E1 D1 BTK Occupancy Assay C3->D1 D2 Western Blot (p-BTK, p-PLCγ2) C3->D2 D3 Flow Cytometry (CD69) C3->D3 D1->E1 D2->E1 D3->E1 E2 Identify Optimal Dose E1->E2 Troubleshooting_Logic Start Experiment Shows Lack of Efficacy Check_Occupancy Measure BTK Occupancy in Target Tissue Start->Check_Occupancy Occupancy_Result Is Occupancy >80%? Check_Occupancy->Occupancy_Result Check_Downstream Measure Downstream Signaling (p-BTK, p-PLCγ2) Occupancy_Result->Check_Downstream Yes Investigate_PK Investigate PK/Bioavailability. Increase Dose or Reformulate. Occupancy_Result->Investigate_PK No Downstream_Result Is Signaling Inhibited? Check_Downstream->Downstream_Result Investigate_Bypass Investigate Bypass Pathways or Assay Issues. Downstream_Result->Investigate_Bypass No Model_Issue Consider Model Resistance or Alternative Mechanism. Downstream_Result->Model_Issue Yes

References

Validation & Comparative

A Comparative Guide to BTK Inhibitor 13 and Ibrutinib in B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of various B-cell malignancies. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the management of several B-cell lymphomas. However, the quest for inhibitors with improved potency, selectivity, and safety profiles is ongoing. This guide provides a comparative overview of a novel covalent BTK inhibitor, referred to as BTK inhibitor 13 (also known as compound 8 in scientific literature), and the well-established drug, ibrutinib.

Introduction to BTK Inhibitors

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell lymphomas, leading to uncontrolled B-cell proliferation and survival. BTK inhibitors function by blocking this pathway, thereby inducing apoptosis and inhibiting the growth of malignant B-cells.[1]

Ibrutinib is a first-generation, orally administered, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[1] Its efficacy in treating chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies is well-documented.[1]

This compound (compound 8) is a potent and selective covalent BTK inhibitor.[2] It was designed to bind to an inactive conformation of BTK, a strategy aimed at achieving high selectivity.[2][3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and ibrutinib. It is important to note that direct head-to-head comparative studies in B-cell lymphoma models are limited in publicly available literature for this compound.

Parameter This compound (Compound 8) Ibrutinib Reference
BTK IC₅₀ 1.2 nM~0.5 - 1.5 nM[4][5]
Binding Mechanism Covalent, IrreversibleCovalent, Irreversible[1][2]
Targeted Conformation InactiveActive[2][3]

Table 1: Biochemical Potency and Mechanism of Action

Kinase This compound (Compound 8) Selectivity Ibrutinib Selectivity Reference
TEC Family Kinases High selectivity reportedInhibits other TEC family kinases[2][6]
EGFR High selectivity reportedKnown off-target inhibition[6]

Table 2: Kinase Selectivity Profile

Note: Detailed, directly comparable kinase panel data for this compound against a broad range of kinases, including those with Cys residues, is not as extensively published as for ibrutinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are representative protocols for key experiments used to characterize BTK inhibitors in the context of B-cell lymphoma.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitors against purified BTK enzyme.

Methodology:

  • Recombinant human BTK enzyme is incubated with varying concentrations of the test inhibitor (this compound or ibrutinib) in a reaction buffer.

  • The kinase reaction is initiated by the addition of a substrate peptide and ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence-based assays or radiometric assays.

  • The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of the inhibitors on the viability and proliferation of B-cell lymphoma cell lines.

Methodology:

  • B-cell lymphoma cell lines (e.g., Ramos, TMD8) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of this compound or ibrutinib for a specified duration (e.g., 72 hours).

  • Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.[7]

  • The half-maximal effective concentration (EC₅₀) or growth inhibition 50 (GI₅₀) is determined from the dose-response curves.

Western Blotting for BTK Signaling Pathway Analysis

Objective: To evaluate the impact of the inhibitors on the phosphorylation status of BTK and its downstream signaling proteins.

Methodology:

  • B-cell lymphoma cells are treated with the inhibitors for a specific time.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for total BTK, phosphorylated BTK (p-BTK at Tyr223), and downstream signaling molecules like PLCγ2 and ERK.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.[8]

In Vivo Efficacy in a B-cell Lymphoma Xenograft Model

Objective: To assess the anti-tumor activity of the inhibitors in a living organism.

Methodology:

  • Immunocompromised mice are subcutaneously or intravenously inoculated with a B-cell lymphoma cell line.

  • Once tumors are established, mice are randomized into treatment and control groups.

  • The inhibitors are administered orally at specified doses and schedules.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Mandatory Visualization

BTK Signaling Pathway in B-cell Lymphoma

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK BTK_Inhibitor_13 This compound BTK_Inhibitor_13->BTK

Caption: Simplified BTK signaling pathway in B-cell lymphoma and points of inhibition.

Experimental Workflow for Inhibitor Comparison

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assay (IC50 Determination) Cell_Lines B-cell Lymphoma Cell Lines Viability_Assay Cell Viability Assay (EC50/GI50) Cell_Lines->Viability_Assay Western_Blot Western Blot (Signaling Pathway) Cell_Lines->Western_Blot Xenograft Xenograft Model Establishment Viability_Assay->Xenograft Treatment Inhibitor Treatment Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Analysis Endpoint Analysis Tumor_Measurement->Analysis Start Start Start->Kinase_Assay Start->Cell_Lines

Caption: Workflow for preclinical comparison of BTK inhibitors in B-cell lymphoma.

Conclusion

Ibrutinib has set a high bar for BTK inhibitors in the treatment of B-cell lymphomas. Novel inhibitors like this compound (compound 8) are being developed with the aim of improving upon existing therapies, potentially through enhanced selectivity and potency. The available data suggests that this compound is a highly potent inhibitor of BTK. However, a comprehensive, direct comparison with ibrutinib in B-cell lymphoma models is necessary to fully elucidate its relative advantages. Future preclinical and clinical studies will be critical in defining the therapeutic potential of this and other next-generation BTK inhibitors.

References

Comparative Analysis of BTK Inhibitor 13 and Second-Generation BTK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, the development of Bruton's tyrosine kinase (BTK) inhibitors has marked a significant advancement. While the first-generation inhibitor, ibrutinib, demonstrated notable efficacy, its off-target activities have led to the development of more selective second-generation inhibitors. This guide provides a comparative overview of a potent and selective BTK inhibitor, designated as "BTK inhibitor 13," and the leading second-generation BTK inhibitors, acalabrutinib and zanubrutinib.

Introduction to BTK Inhibitors

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][2] Dysregulation of BTK signaling is a hallmark of various B-cell cancers. BTK inhibitors function by blocking this pathway, thereby impeding the growth of malignant B-cells.[3]

The first-generation BTK inhibitor, ibrutinib, while effective, is known for its off-target inhibition of other kinases, such as those in the TEC and EGFR families, leading to adverse effects like bleeding and atrial fibrillation.[2][4] Second-generation inhibitors, including acalabrutinib and zanubrutinib, were designed to have greater selectivity for BTK, aiming for an improved safety profile without compromising efficacy.[5][6] "this compound" (also referred to as compound 8) has emerged as a highly potent and selective BTK inhibitor.[7][8]

Comparative Efficacy and Selectivity

The primary distinction among BTK inhibitors lies in their potency against BTK and their selectivity, which is inversely related to off-target effects.

Data Summary: In Vitro Potency and Selectivity

InhibitorBTK IC50 (nM)Kinase Selectivity (Kinase Hit Rate @ 1 µM)Key Off-Target Kinase Inhibition (IC50 in nM)
This compound 1.2Data not publicly availableData not publicly available
Acalabrutinib 5.1[5][9]1.5%[10]EGFR: >10,000[10], TEC: 44[11]
Zanubrutinib ~0.5[9]4.3%[10]EGFR: 21[11], TEC: 2[8]
Ibrutinib (First-Gen) 1.5[5][9]9.4%[10]EGFR: ~10, TEC: 3.2-78[8]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kinase Hit Rate reflects the percentage of kinases in a large panel that are significantly inhibited by the compound at a given concentration, indicating its selectivity.

This compound demonstrates exceptional potency against BTK with an IC50 of 1.2 nM.[7][8] While a comprehensive public kinase selectivity profile for this compound is not available, its designation as a "selective" inhibitor suggests a favorable off-target profile.

Second-generation inhibitors, acalabrutinib and zanubrutinib, exhibit high potency and, critically, improved selectivity over ibrutinib.[5][6] Acalabrutinib has a very low kinase hit rate, indicating high selectivity.[10] Zanubrutinib, while also highly selective, shows slightly more off-target activity than acalabrutinib in kinase screening panels but has demonstrated a favorable safety profile in clinical use.[9][10] The reduced inhibition of kinases like EGFR is a key factor in the improved tolerability of second-generation inhibitors.[8]

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR PI3K PI3K LYN_SYK->PI3K PIP2 PIP2 PIP2->PI3K PIP3 PIP3 BTK BTK PIP3->BTK recruits & activates PI3K->PIP3 converts PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKCβ DAG->PKC NF_kB NF-κB Pathway Ca_Mobilization->NF_kB PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Cell_Response Cell Proliferation, Survival, Differentiation NF_kB->Cell_Response MAPK->Cell_Response Inhibitors BTK Inhibitors (e.g., Inhibitor 13, Acalabrutinib, Zanubrutinib) Inhibitors->BTK

BTK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance.

In Vitro BTK Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the in vitro potency (IC50) of BTK inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[12]

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)[3]

  • Test compounds (BTK inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)[12]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).

    • Add 2 µl of recombinant BTK enzyme diluted in kinase buffer.

    • Add 2 µl of a mixture of the peptide substrate and ATP in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Reaction_Setup Combine compounds, enzyme, substrate, and ATP in plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare enzyme, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Incubation Incubate for 60 minutes at room temperature Reaction_Setup->Incubation ADP_Detection Add ADP-Glo™ reagents for signal generation Incubation->ADP_Detection Luminescence_Reading Read luminescence on plate reader ADP_Detection->Luminescence_Reading IC50_Calculation Calculate % inhibition and determine IC50 Luminescence_Reading->IC50_Calculation

Workflow for In Vitro BTK Kinase Inhibition Assay.
Cellular BTK Autophosphorylation Assay Protocol

This protocol measures the ability of an inhibitor to block BTK activity within a cellular context.

Objective: To assess the inhibition of BTK autophosphorylation at Tyr223 in a cellular model upon treatment with test compounds.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Test compounds (BTK inhibitors) dissolved in DMSO

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer

  • Phospho-BTK (Tyr223) antibody

  • Total BTK antibody

  • Secondary antibodies

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture B-cell lymphoma cells to the desired density.

    • Pre-incubate the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM antibody to the cell culture and incubate for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection of Phospho-BTK:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-BTK (Tyr223) and total BTK. Use appropriate secondary antibodies for detection.

    • ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-BTK and total BTK in the cell lysates.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or absorbance (ELISA) for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal.

    • Calculate the percentage of inhibition of BTK autophosphorylation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound shows promise as a highly potent inhibitor of BTK. For a comprehensive evaluation, further studies detailing its kinome-wide selectivity and performance in cellular and in vivo models are necessary. The second-generation BTK inhibitors, acalabrutinib and zanubrutinib, represent a significant improvement over the first-generation inhibitor, ibrutinib, by offering enhanced selectivity and, consequently, a better-tolerated safety profile. The choice between these inhibitors in a research or clinical setting will depend on a detailed assessment of their respective efficacy, selectivity, and safety data in specific contexts. The provided experimental protocols offer a standardized framework for conducting such comparative analyses.

References

A Comparative Guide to the Validation of BTK Inhibitors Against the C481S Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of Bruton's tyrosine kinase (BTK) inhibitors, with a specific focus on their activity against the clinically significant C481S resistance mutation. The methodologies and comparative data presented herein are essential for the preclinical assessment and development of next-generation BTK inhibitors.

Introduction: The Challenge of the BTK C481S Mutation

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies.[1][2] First-generation covalent inhibitors, such as ibrutinib, have revolutionized treatment but are hampered by the emergence of resistance, most commonly through a cysteine-to-serine mutation at position 481 (C481S) in the BTK active site.[3][4] This mutation prevents the irreversible binding of covalent inhibitors, leading to therapeutic failure.[5][6] Consequently, a key validation step for any new BTK inhibitor is to assess its efficacy against this mutant.

Comparative Efficacy of BTK Inhibitors

The following tables summarize the in vitro potency of various classes of BTK inhibitors against both wild-type (WT) BTK and the C481S mutant. This data is crucial for comparing the performance of a novel inhibitor, such as the hypothetical "BTK inhibitor 13," against established and emerging alternatives.

Table 1: Biochemical Potency of BTK Inhibitors (IC50, nM)

Inhibitor ClassInhibitorBTK WT IC50 (nM)BTK C481S IC50 (nM)Fold Change (C481S/WT)
Covalent (1st Gen) Ibrutinib~0.5 - 5>1000>200
Covalent (2nd Gen) Acalabrutinib~3 - 5>1000>200
Zanubrutinib~1 - 3>1000>300
Non-Covalent Pirtobrutinib (LOXO-305)~2.5~2.3~1
ARQ 531<1<1~1

Note: IC50 values are approximate and can vary based on assay conditions. The data is compiled from multiple sources to illustrate general trends.[3][7][8]

Table 2: Cellular Potency of BTK Inhibitors (IC50, nM)

InhibitorCell LineBTK StatusCellular AssayIC50 (nM)
Ibrutinib TMD8WTAntiproliferation~9
Compound 13 (Pyrazolo-pyrimidine derivative) TMD8WTAntiproliferation9.1[9]
ARQ 531 Primary CLL cellsC481SCytotoxicity (72h)~1000
Pirtobrutinib MEC-1WTBTK PhosphorylationPotent Inhibition
Pirtobrutinib MEC-1C481SBTK PhosphorylationPotent Inhibition[8]
Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of BTK inhibitors.

1. Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein.

  • Objective: To determine the IC50 of an inhibitor against WT and C481S BTK.

  • Materials:

    • Recombinant full-length human BTK (WT and C481S mutant).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • Substrate (e.g., Poly(Glu, Tyr) peptide).[11][12]

    • ATP.

    • ADP-Glo™ Kinase Assay kit or similar detection system.[13]

  • Procedure:

    • Dispense serial dilutions of the test inhibitor into a 384-well plate.

    • Add the BTK enzyme (WT or C481S) and incubate.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After incubation, stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[13] The luminescent signal is proportional to kinase activity.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

2. Cellular Target Engagement Assay

This assay confirms that the inhibitor can bind to BTK within a cellular environment.

  • Objective: To measure the binding affinity (Kd) or occupancy of the inhibitor to BTK in living cells.

  • Methodology: Bioluminescence Resonance Energy Transfer (BRET) is a common method.[14]

  • Procedure:

    • Cells are engineered to express a fusion protein of BTK and a luciferase (e.g., NanoLuc).

    • A fluorescently labeled tracer compound that binds to BTK is added to the cells.

    • The test inhibitor is then added, which competes with the tracer for binding to BTK.

    • The BRET signal, which is generated when the tracer is bound to the BTK-luciferase fusion, is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.

    • The IC50 for target engagement is determined from the dose-response curve.

3. Cellular Phosphorylation Assay

This assay assesses the inhibitor's effect on the BTK signaling pathway.

  • Objective: To measure the inhibition of BTK autophosphorylation and downstream signaling.

  • Procedure:

    • Treat cells (e.g., primary CLL cells or cell lines overexpressing WT or C481S BTK) with the inhibitor for a specified time.

    • Stimulate the BCR pathway (e.g., with anti-IgM).

    • Lyse the cells and perform Western blotting to detect the phosphorylation of BTK (at Y223) and downstream targets like PLCγ2.[9]

    • A reduction in the phosphorylated forms of these proteins indicates effective inhibition of the signaling pathway.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK PI3K PI3K SYK->PI3K BTK BTK SYK->BTK phosphorylates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 PIP3->BTK recruits PI3K->PIP3 phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates DAG DAG PLCg2->DAG generates IP3 IP3 PLCg2->IP3 generates PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB Ca_Flux->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression

Caption: Simplified BTK signaling pathway downstream of the B-cell receptor (BCR).

Experimental Workflow for BTK Inhibitor Validation

This workflow outlines the logical progression for validating a novel BTK inhibitor against the C481S mutant.

Inhibitor_Validation_Workflow Start Start: Novel BTK Inhibitor Biochem_Assay Biochemical Assay (IC50 vs WT & C481S) Start->Biochem_Assay Cell_Engagement Cellular Target Engagement (BRET, etc.) Biochem_Assay->Cell_Engagement Cell_Signaling Cellular Signaling Assay (pBTK, pPLCγ2) Cell_Engagement->Cell_Signaling Cell_Viability Cell Viability/Apoptosis Assay Cell_Signaling->Cell_Viability Decision_Covalent Covalent Inhibitor? Cell_Viability->Decision_Covalent If potent in cells Decision_NonCovalent Non-Covalent Inhibitor? Decision_Covalent->Decision_NonCovalent Low IC50 vs C481S Result_Covalent_Fail Fails C481S Validation Decision_Covalent->Result_Covalent_Fail High IC50 vs C481S Result_Covalent_Pass Passes C481S Validation (Potential for resistance) Decision_NonCovalent->Result_Covalent_Pass No (Covalent) Result_NonCovalent_Pass Passes C481S Validation (Effective against resistance) Decision_NonCovalent->Result_NonCovalent_Pass Yes In_Vivo In Vivo Models (e.g., TCL1 Mouse Model) Result_Covalent_Pass->In_Vivo Result_NonCovalent_Pass->In_Vivo

Caption: A logical workflow for the preclinical validation of BTK inhibitors.

References

Comparative Cross-Reactivity Profiling of BTK Inhibitor 13 and Other Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of BTK Inhibitor 13 against other well-characterized Bruton's tyrosine kinase (BTK) inhibitors. This analysis, supported by experimental data and detailed protocols, aims to inform target validation, lead optimization, and clinical candidate selection.

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. While the on-target potency of BTK inhibitors is crucial, their selectivity across the human kinome dictates their safety profile. Off-target inhibition can lead to adverse effects, as seen with the first-generation BTK inhibitor, ibrutinib. This guide focuses on "this compound," a highly potent and selective covalent inhibitor of BTK, and provides a comparative context with other clinically relevant BTK inhibitors.

Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50) of this compound and other commercially available BTK inhibitors against BTK and a selection of clinically relevant off-target kinases. The data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from various public sources to provide a baseline for comparison.

Kinase TargetThis compound (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)
BTK 1.2 0.5 - 5.03 - 8.60.2 - 2.0
EGFRData not available5 - 10>10005 - 50
ITKData not available2 - 10>100010 - 70
TECData not available5 - 8037 - 1000~2
SRCData not available20 - 100>1000>1000
JAK3Data not available15 - 30>1000>1000

Note: Data for ibrutinib, acalabrutinib, and zanubrutinib are aggregated from multiple studies and assays; ranges are provided to reflect this variability. The cross-reactivity profile for this compound against kinases other than BTK is not extensively available in the public domain.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of BTK inhibition and the methods used for its characterization, the following diagrams illustrate the BTK signaling pathway and a standard kinase profiling workflow.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Mobilization->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Inhibitor->BTK

Caption: Simplified BTK signaling pathway in B-cells.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation of Compound with Kinases Compound->Incubation Kinase_Panel Kinase Panel (e.g., 400+ kinases) Kinase_Panel->Incubation Detection Detection of Kinase Activity/Binding Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis IC50/Ki Determination Selectivity Profiling Data_Acquisition->Analysis Report Generate Report Analysis->Report

Caption: General experimental workflow for kinase cross-reactivity profiling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and transparent comparison.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by a kinase reaction.

  • Reagent Preparation :

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 1 mM DTT).

    • Dilute the kinase of interest to a 2X working concentration in the kinase buffer.

    • Prepare a 2X substrate/ATP solution in the kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer to achieve a 4X final concentration.

  • Assay Procedure :

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection :

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

KINOMEscan™ Profiling (Competition Binding Assay)

This method measures the ability of a compound to compete with an immobilized ligand for the active site of a large panel of kinases.

  • Assay Principle : The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound. The amount of kinase that binds to the immobilized ligand is measured by quantifying the DNA tag using qPCR.

  • Procedure :

    • Kinases are fused to a T7 phage.

    • Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.

    • The test compound, DNA-tagged kinase, and liganded beads are combined in a multi-well plate.

    • The mixture is incubated to allow for binding competition.

    • The beads are washed to remove unbound kinase.

    • The bound kinase is eluted, and the amount of the DNA tag is quantified by qPCR.

  • Data Analysis :

    • The results are typically reported as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the kinase.

    • A selectivity score (e.g., S-score) can be calculated to represent the overall selectivity of the compound.

Cellular BTK Target Engagement Assay

This assay measures the inhibition of BTK activity within a cellular context.

  • Cell Culture and Treatment :

    • Culture a suitable B-cell line (e.g., Ramos or TMD8) in appropriate media.

    • Treat the cells with serial dilutions of the BTK inhibitor for a specified period (e.g., 1-2 hours).

  • Cell Lysis and Protein Quantification :

    • Lyse the cells and quantify the total protein concentration of the lysates.

  • BTK Autophosphorylation Western Blot :

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-BTK (Y223) and total BTK.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis :

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

    • Calculate the percentage of inhibition of BTK autophosphorylation relative to the vehicle-treated control and determine the cellular IC50 value.

Conclusion

This compound demonstrates high potency for its intended target, BTK. While comprehensive public data on its cross-reactivity is limited, the provided comparative framework with established BTK inhibitors underscores the importance of a thorough selectivity assessment in the development of kinase inhibitors. The experimental protocols outlined in this guide offer standardized methods for researchers to conduct their own comparative profiling studies, ensuring robust and reproducible data to guide the advancement of novel therapeutic candidates. The continued development of highly selective inhibitors like acalabrutinib and zanubrutinib highlights the feasibility and clinical benefit of minimizing off-target effects to improve patient outcomes.[1][2] Future studies should aim to fully characterize the kinome-wide selectivity of promising new agents such as this compound.

References

Head-to-head comparison of BTK inhibitor 13 and acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of covalent inhibitors targeting BTK has revolutionized treatment paradigms. This guide provides a detailed head-to-head comparison of a novel investigational molecule, BTK inhibitor 13 (also referred to as compound 8), and the FDA-approved second-generation BTK inhibitor, acalabrutinib. This comparison is based on available preclinical data to assist researchers in evaluating their relative potency, selectivity, and potential for further development.

Executive Summary

Both this compound and acalabrutinib are potent covalent inhibitors of BTK. This compound demonstrates exceptional potency with a reported IC50 of 1.2 nM.[1][2][3] Acalabrutinib is also highly potent, with reported IC50 values in the low nanomolar range.[4][5] The key differentiator appears to be in their selectivity profiles. While comprehensive head-to-head kinase screening data is not publicly available, acalabrutinib has been extensively profiled and is known for its high selectivity, with minimal off-target effects on other kinases like ITK, TEC, and EGFR.[4][6] The selectivity profile of this compound against a broad panel of kinases requires further investigation to fully assess its therapeutic window. In vivo, acalabrutinib has demonstrated significant anti-tumor efficacy in various preclinical models of B-cell malignancies.[7] Data on the in vivo efficacy and pharmacokinetics of this compound is not yet widely available in the public domain.

Data Presentation

Table 1: In Vitro Potency against BTK
InhibitorTargetIC50 (nM)
This compoundBTK1.2[1][2][3]
AcalabrutinibBTK~3-5[4][6]
Table 2: Kinase Selectivity Profile (IC50 in nM)
KinaseThis compoundAcalabrutinib
BTK 1.2 ~3-5 [4][6]
EGFRData not available>1000[6]
ITKData not available>1000[6]
TECData not available~57
SRCData not available>1000[6]
LCKData not available>1000[6]
FGRData not available>1000[6]
FYNData not available>1000[6]
HCKData not available>1000[6]
LYNData not available>1000[6]
YES1Data not available>1000[6]
BLKData not available>1000[6]
BMXData not available~29
JAK3Data not available>1000[6]
ERBB2Data not available>1000[6]
ERBB4Data not available~65

Note: The selectivity data for this compound is not available in the public domain. The data for acalabrutinib is compiled from various sources and provides a general overview of its high selectivity.

Table 3: In Vivo Efficacy in Mouse Xenograft Models
InhibitorModelDosingKey Findings
This compoundData not availableData not availableData not available
AcalabrutinibTMD8 (Diffuse Large B-cell Lymphoma) XenograftOral administrationSignificant tumor growth inhibition.[8]
AcalabrutinibREC-1 (Mantle Cell Lymphoma) XenograftOral administrationDose-dependent inhibition of tumor growth.
Table 4: Pharmacokinetic Parameters
ParameterThis compoundAcalabrutinib (Human Data)
Tmax (hours) Data not available~0.5-1.5[9]
t1/2 (hours) Data not available~1-2[10]
Bioavailability (%) Data not available~25[9]
Metabolism Data not availablePrimarily via CYP3A enzymes.[9]

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK P BTK BTK SYK->BTK P PLCg2 PLCγ2 BTK->PLCg2 P PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PLCg2->PIP2 Hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB Activation PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BTK_inhibitor This compound / Acalabrutinib BTK_inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

In_Vitro_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (BTK) - Substrate - ATP - Inhibitor (BTK inh 13 / Acalabrutinib) start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well plate prepare_reagents->reaction_setup incubation1 Incubate at RT (e.g., 60 min) reaction_setup->incubation1 add_adp_glo Add ADP-Glo™ Reagent incubation1->add_adp_glo incubation2 Incubate at RT (e.g., 40 min) add_adp_glo->incubation2 add_kinase_detection Add Kinase Detection Reagent incubation2->add_kinase_detection incubation3 Incubate at RT (e.g., 30-60 min) add_kinase_detection->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 read_luminescence->data_analysis end End data_analysis->end

Caption: In Vitro Kinase Assay (ADP-Glo) Workflow.

Xenograft_Model_Workflow start Start cell_culture Culture Lymphoma Cells (e.g., TMD8) start->cell_culture cell_injection Subcutaneous Injection of Cells into Immunocompromised Mice cell_culture->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration of Vehicle or Inhibitor (BTK inh 13 / Acalabrutinib) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached (e.g., Tumor size limit) monitoring->endpoint data_collection Collect Tumors and Tissues for Analysis endpoint->data_collection Yes data_analysis Analyze Tumor Growth Inhibition data_collection->data_analysis end End data_analysis->end

Caption: In Vivo Xenograft Model Workflow.

Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is a common method for determining the IC50 of kinase inhibitors.[11]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
  • BTK Enzyme: Dilute recombinant human BTK enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
  • Substrate: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
  • ATP: Prepare a solution of ATP in kinase buffer at a concentration near the Km for BTK.
  • Inhibitors: Prepare a serial dilution of this compound and acalabrutinib in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

2. Kinase Reaction:

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
  • Add 10 µL of the BTK enzyme solution to each well.
  • Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Lymphoma Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of BTK inhibitors in a subcutaneous xenograft model.[8][12]

1. Cell Culture and Implantation:

  • Culture a human B-cell lymphoma cell line (e.g., TMD8 for DLBCL) in appropriate culture medium.
  • Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1).
  • Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

2. Tumor Growth and Treatment:

  • Monitor the mice for tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, acalabrutinib).
  • Administer the inhibitors orally at the desired dose and schedule. The vehicle should be an appropriate solvent for the inhibitors.

3. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.
  • The primary endpoint is typically tumor growth inhibition. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

4. Data Analysis:

  • Calculate the mean tumor volume for each treatment group over time.
  • Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
  • Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

This comparative guide provides a summary of the available preclinical data for this compound and acalabrutinib. Both are potent inhibitors of BTK, with acalabrutinib demonstrating a highly selective kinase profile. While this compound shows promise with its high in vitro potency, a comprehensive assessment of its selectivity, in vivo efficacy, and pharmacokinetic properties is necessary to fully understand its therapeutic potential relative to established BTK inhibitors like acalabrutinib. The provided experimental protocols offer a starting point for researchers aiming to conduct further comparative studies.

References

Validating BTK Inhibitor 13: A Comparative Guide with a Structurally Distinct Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly for B-cell malignancies.[1][2] The development of potent and selective BTK inhibitors has revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] BTK inhibitor 13 is a novel and potent covalent inhibitor of BTK with a reported IC50 of 1.2 nM.[4][5] To rigorously validate its efficacy and mechanism of action, it is essential to compare its performance against a structurally different, well-characterized inhibitor. This guide provides a framework for such a comparison, using the first-in-class BTK inhibitor, ibrutinib, as a reference compound.

Structural Diversity in BTK Inhibition

This compound and ibrutinib, while both targeting the same kinase, possess distinct chemical scaffolds. Ibrutinib is a pyrazole-pyrimidine hybrid molecule.[2] In contrast, newly developed inhibitors like this compound often feature alternative core structures designed to improve selectivity and reduce off-target effects. This structural diversity is crucial for confirming that the observed biological effects are due to the inhibition of BTK and not an off-target activity associated with a particular chemical scaffold.

Comparative Performance Data

A direct comparison of the inhibitory activities of this compound and a structurally different inhibitor is fundamental for validation. The following table summarizes key quantitative data for this compound and ibrutinib.

ParameterThis compoundIbrutinibReference
Target Bruton's tyrosine kinase (BTK)Bruton's tyrosine kinase (BTK)[4][5]
Binding Type CovalentCovalent, Irreversible[6][7]
Biochemical IC50 1.2 nM~0.5 - 1.5 nM[4][5][7]
Cellular IC50 (Ramos cells) Not available14.69 µM[8]
Cellular IC50 (Raji cells) Not available15.99 µM[8]

Experimental Protocols for Validation

To ensure a robust and objective comparison, standardized experimental protocols are necessary. Below are detailed methodologies for key assays used in the validation of BTK inhibitors.

Biochemical BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against purified BTK enzyme.

Methodology:

  • Recombinant human BTK enzyme is incubated with varying concentrations of the test inhibitor (e.g., this compound) and the reference inhibitor (e.g., ibrutinib) in a kinase buffer.

  • The kinase reaction is initiated by the addition of a peptide substrate and ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays (e.g., Kinase-Glo®) or fluorescence resonance energy transfer (FRET).

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitors on the proliferation of B-cell lymphoma cell lines that are dependent on BTK signaling.

Methodology:

  • B-cell lymphoma cell lines (e.g., Ramos, Raji) are seeded in 96-well plates.

  • The cells are treated with a range of concentrations of the test and reference inhibitors.

  • The plates are incubated for a period of 48 to 72 hours.

  • Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • The IC50 values are determined by analyzing the dose-response curves.

Western Blot Analysis of BTK Phosphorylation

Objective: To confirm that the inhibitors block BTK activity within the cell by measuring the phosphorylation of BTK at a key activation site.

Methodology:

  • B-cell lymphoma cells are treated with the inhibitors for a specified duration.

  • The cells are then stimulated with an agent that activates the B-cell receptor pathway (e.g., anti-IgM antibody) to induce BTK phosphorylation.

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated BTK (e.g., p-BTK Y223) and total BTK.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

  • The band intensities are quantified to determine the extent of BTK phosphorylation inhibition.

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is facilitated by clear diagrams.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK_inactive BTK (inactive) Lyn_Syk->BTK_inactive Phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active PLCg2 PLCγ2 BTK_active->PLCg2 Phosphorylation PKC PKC PLCg2->PKC IKK IKK PKC->IKK NFkB_complex p50/p65/IκB IKK->NFkB_complex Phosphorylates IκB NFkB_active p50/p65 NFkB_complex->NFkB_active IκB Degradation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression Nuclear Translocation Inhibitor BTK Inhibitor (e.g., Inhibitor 13) Inhibitor->BTK_active Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis and Comparison Inhibitor_Prep Prepare Inhibitor Stock Solutions (this compound & Ibrutinib) Biochemical_Assay Biochemical Assay (IC50 Determination) Inhibitor_Prep->Biochemical_Assay Cellular_Assay Cellular Proliferation Assay (Viability IC50) Inhibitor_Prep->Cellular_Assay Mechanism_Assay Western Blot (BTK Phosphorylation) Inhibitor_Prep->Mechanism_Assay Cell_Culture Culture B-cell Lymphoma Cell Lines Cell_Culture->Cellular_Assay Cell_Culture->Mechanism_Assay Data_Analysis Analyze Dose-Response Curves Quantify Western Blots Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Comparison Compare IC50 Values and Phosphorylation Inhibition Data_Analysis->Comparison

References

The Rise of Nemtabrutinib: A New Frontier in Ibrutinib-Resistant B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Nemtabrutinib (ARQ 531) in Ibrutinib-Resistant Models

The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies. However, the emergence of resistance to the first-generation BTK inhibitor, ibrutinib, primarily through mutations in the BTK gene at the cysteine 481 residue (C481S), presents a significant clinical challenge.[1][2] This has spurred the development of next-generation BTK inhibitors designed to overcome these resistance mechanisms. This guide provides a comparative analysis of the preclinical efficacy of nemtabrutinib (formerly ARQ 531), a potent, reversible, non-covalent BTK inhibitor, against ibrutinib-resistant models, and contextualizes its performance against other next-generation inhibitors.[3][4]

Overcoming Ibrutinib Resistance: A Head-to-Head Comparison

Nemtabrutinib distinguishes itself from covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib by not requiring a covalent bond with the C481 residue for its activity.[3] This fundamental difference in its mechanism of action allows it to maintain potent inhibition of both wild-type (WT) BTK and the common C481S mutant that renders covalent inhibitors ineffective.[3][4]

Table 1: In Vitro Efficacy of BTK Inhibitors Against Wild-Type and Ibrutinib-Resistant BTK
InhibitorTypeBTK WT IC50 (nM)BTK C481S IC50 (nM)Fold Change (C481S/WT)
Nemtabrutinib (ARQ 531) Non-covalent, Reversible ~1-5 ~1-5 ~1
IbrutinibCovalent, Irreversible~0.5>500>1000
AcalabrutinibCovalent, Irreversible~3-5>500>100
ZanubrutinibCovalent, Irreversible~1-3>400>130
Pirtobrutinib (LOXO-305)Non-covalent, Reversible~2.3~2.3~1

Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[3][5][6][7][8]

Table 2: In Vivo Efficacy of BTK Inhibitors in Ibrutinib-Resistant Xenograft Models
InhibitorModelDosingOutcome
Nemtabrutinib (ARQ 531) CLL Xenograft with C481S BTK Oral, daily Significant tumor growth inhibition, prolonged survival compared to ibrutinib [9]
IbrutinibCLL Xenograft with C481S BTKOral, dailyMinimal to no tumor growth inhibition
Pirtobrutinib (LOXO-305)Lymphoma XenograftOral, dailySignificant tumor growth inhibition

Qualitative summary based on reported preclinical findings.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of BTK inhibitors.

BTK Kinase Assay (In Vitro)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of BTK.

  • Reagents and Materials : Recombinant human BTK (wild-type and C481S mutant), ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • A dilution series of the test inhibitor (e.g., nemtabrutinib) is prepared.

    • The inhibitor is pre-incubated with the BTK enzyme in a 96-well plate.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at room temperature.

    • The amount of ADP produced, which is proportional to kinase activity, is measured using a luminescence-based detection reagent and a plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.[10]

Cell Viability Assay (Cell-Based)

This assay determines the cytotoxic effect of the inhibitor on cancer cells.

  • Cell Lines : B-cell malignancy cell lines, including those engineered to express the BTK C481S mutation.

  • Reagents and Materials : Cell culture medium, fetal bovine serum, 96-well cell culture plates, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A dilution series of the BTK inhibitor is added to the wells.

    • The plates are incubated for a period of 48-72 hours.

    • The cell viability reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of viable cells.

    • Luminescence is measured using a plate reader.

    • EC50 values (effective concentration to reduce cell viability by 50%) are determined.

Chronic Lymphocytic Leukemia (CLL) Xenograft Model (In Vivo)

This model evaluates the anti-tumor activity of the inhibitor in a living organism.

  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Cells : Primary CLL cells from patients with ibrutinib resistance or CLL cell lines with the BTK C481S mutation.

  • Procedure :

    • Tumor cells are implanted into the mice, typically via intravenous or intraperitoneal injection.

    • Once tumors are established (e.g., palpable or detectable by bioluminescence imaging), mice are randomized into treatment and control groups.

    • The BTK inhibitor (e.g., nemtabrutinib) is administered orally at a specified dose and schedule.

    • Tumor volume is measured regularly using calipers or imaging.

    • At the end of the study, tumors are excised and weighed.

    • Tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.[1][2][11]

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical preclinical workflow.

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB ERK ERK PKC->ERK Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression ERK->Gene_Expression Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Binds C481 (Blocked by C481S) Nemtabrutinib Nemtabrutinib (Non-covalent) Nemtabrutinib->BTK Binds ATP pocket (Unaffected by C481S)

Caption: B-Cell Receptor (BCR) signaling pathway and points of intervention by BTK inhibitors.

Preclinical_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Kinase_Assay BTK Kinase Assay (WT & C481S) IC50_EC50 Determine IC50/EC50 Values Kinase_Assay->IC50_EC50 Cell_Viability Cell Viability Assay (Resistant Cell Lines) Cell_Viability->IC50_EC50 Xenograft_Model Establish Ibrutinib-Resistant Xenograft Model Treatment Administer Nemtabrutinib & Comparators Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth & Survival Treatment->Tumor_Measurement TGI Calculate Tumor Growth Inhibition (TGI) Tumor_Measurement->TGI Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Measurement->Survival_Analysis IC50_EC50->Xenograft_Model Comparative_Efficacy Assess Comparative Efficacy TGI->Comparative_Efficacy Survival_Analysis->Comparative_Efficacy

Caption: A typical preclinical workflow for evaluating the efficacy of a novel BTK inhibitor.

Conclusion

The preclinical data strongly support the potential of nemtabrutinib as a highly effective therapeutic agent for B-cell malignancies that have developed resistance to ibrutinib, particularly through the C481S mutation. Its ability to potently inhibit both wild-type and C481S-mutant BTK, as demonstrated in both in vitro and in vivo models, positions it as a promising next-generation BTK inhibitor. Further clinical investigation is warranted to translate these encouraging preclinical findings into improved outcomes for patients with ibrutinib-resistant disease.

References

A Comparative Analysis of Zanubrutinib and a Novel BTK Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target. Zanubrutinib, a second-generation BTK inhibitor, has demonstrated significant clinical efficacy and an improved safety profile compared to its predecessor, ibrutinib. This guide provides a side-by-side analysis of zanubrutinib and "BTK inhibitor 13," a representative, highly potent, and selective preclinical BTK inhibitor candidate, offering a comparative overview for researchers, scientists, and drug development professionals.

Note on this compound: Publicly available data for a specific compound designated "this compound" is limited. For the purpose of this comparative guide, "this compound" will be represented by its reported biochemical potency, and other parameters will be based on typical characteristics of highly selective, next-generation preclinical BTK inhibitors to provide a meaningful comparison with the well-characterized profile of zanubrutinib.

Quantitative Data Comparison

The following tables summarize the key quantitative data for zanubrutinib and the representative profile of this compound.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundZanubrutinib
BTK Enzymatic IC50 1.2 nM[1][2]~0.2 - 3.1 nM
Cellular BTK Autophosphorylation IC50 Representative: <10 nM~0.5 - 5 nM
Cell Proliferation Inhibition GI50 (e.g., in Ramos cells) Representative: <500 nM~370 nM[3]

Table 2: Kinase Selectivity

ParameterThis compoundZanubrutinib
Number of Off-Target Kinases Inhibited >65% at 1 µM Representative: <57 (out of 370 kinases)[4]
Selectivity vs. EGFR (IC50) Representative: >10,000 nM~390 nM[5]
Selectivity vs. ITK (IC50) Representative: >1,000 nM>10,000 nM
Selectivity vs. TEC (IC50) Representative: >100 nM~20 nM
Selectivity vs. SRC Family Kinases Representative: HighWeakly inhibits SRC, LYN, FYN[6]

Table 3: Pharmacokinetics and Pharmacodynamics

ParameterThis compoundZanubrutinib
Oral Bioavailability Preclinical CandidateFavorable in preclinical studies[7]
Time to Peak Plasma Concentration (Tmax) Preclinical Candidate~2 hours[7][8]
Terminal Half-life (t1/2) Preclinical Candidate~2-4 hours[8][9]
BTK Occupancy in PBMCs Preclinical CandidateMedian steady-state occupancy of 100%[8]
BTK Occupancy in Lymph Nodes Preclinical CandidateMedian steady-state (trough) occupancy of 94-100%[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key experiments cited in this comparison.

Biochemical BTK Kinase Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified BTK by 50%.

Methodology: A common method is the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT)[4]. The test inhibitors are serially diluted in DMSO.

  • Kinase Reaction: The kinase reaction is initiated by adding the BTK enzyme to wells of a 384-well plate containing the substrate/ATP mix and the test inhibitor at various concentrations[4]. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes)[4].

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of Kinase Detection Reagent, which converts the generated ADP back to ATP, and this newly synthesized ATP is used by luciferase to generate a luminescent signal[4].

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Autophosphorylation Assay

Objective: To measure the inhibition of BTK autophosphorylation at a specific residue (e.g., Y223) in a cellular context.

Methodology:

  • Cell Culture and Treatment: A B-cell lymphoma cell line (e.g., Ramos) is cultured under standard conditions. The cells are then treated with varying concentrations of the BTK inhibitor for a specified time.

  • Cell Lysis: After treatment, the cells are harvested and lysed to extract cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for phosphorylated BTK (p-BTK Y223) and a primary antibody for total BTK as a loading control.

  • Detection and Analysis: The membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP), and the signal is visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of p-BTK to total BTK is calculated. The IC50 value is determined by plotting the percentage of inhibition of BTK autophosphorylation against the inhibitor concentration.

Kinase Selectivity Profiling (KINOMEscan™)

Objective: To assess the selectivity of a BTK inhibitor against a broad panel of human kinases.

Methodology: The KINOMEscan™ platform utilizes a competition binding assay.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag[10].

  • Screening: The test inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., 468 kinases)[5][11].

  • Data Interpretation: The results are reported as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the inhibitor to the kinase. A common threshold for a "hit" is a % control value of less than 35% (i.e., >65% inhibition of binding)[1]. The number of hits provides a measure of the inhibitor's selectivity.

In Vivo Efficacy in a B-Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living organism.

Methodology:

  • Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a human B-cell lymphoma cell line (e.g., Ramos or a patient-derived xenograft [PDX] model)[12][13].

  • Treatment: Once tumors are established and reach a certain volume, the mice are randomized into vehicle control and treatment groups. The BTK inhibitor is administered orally at one or more dose levels, typically once or twice daily, for a defined period.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) with calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., target engagement).

  • Data Analysis: The anti-tumor activity is often expressed as tumor growth inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_inactive BTK (inactive) LYN_SYK->BTK_inactive Phosphorylation BTK_active BTK (active) BTK_inactive->BTK_active Activation PLCG2 PLCγ2 BTK_active->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Hydrolysis NFkB_MAPK NF-κB & MAPK Pathways IP3_DAG->NFkB_MAPK Proliferation_Survival B-Cell Proliferation & Survival NFkB_MAPK->Proliferation_Survival Zanubrutinib Zanubrutinib Zanubrutinib->BTK_active BTK_inhibitor_13 This compound BTK_inhibitor_13->BTK_active

Caption: BTK signaling pathway and points of inhibition.

Experimental Workflow for Biochemical IC50 Determination

IC50_Workflow A 1. Reagent Preparation - BTK Enzyme - Substrate & ATP - Serial Dilution of Inhibitor B 2. Kinase Reaction - Combine reagents in 384-well plate - Incubate at room temperature A->B C 3. ADP Detection - Add ADP-Glo™ Reagent (Stop Reaction) - Add Kinase Detection Reagent (Signal Generation) B->C D 4. Data Acquisition - Measure luminescence with a plate reader C->D E 5. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Fit to dose-response curve - Calculate IC50 value D->E

Caption: Workflow for a biochemical kinase inhibition assay.

Logical Relationship of Comparative Analysis

Comparative_Analysis cluster_inhibitors BTK Inhibitors cluster_parameters Comparative Parameters Zanubrutinib Zanubrutinib Potency Biochemical & Cellular Potency Zanubrutinib->Potency Selectivity Kinase Selectivity Zanubrutinib->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Zanubrutinib->PK_PD Efficacy In Vivo Efficacy Zanubrutinib->Efficacy BTK_Inhibitor_13 This compound BTK_Inhibitor_13->Potency BTK_Inhibitor_13->Selectivity BTK_Inhibitor_13->PK_PD BTK_Inhibitor_13->Efficacy

Caption: Framework for the side-by-side analysis.

References

Safety Operating Guide

Personal protective equipment for handling BTK inhibitor 13

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for BTK Inhibitor 13

This guide provides crucial safety and logistical information for laboratory personnel handling this compound (also known as compound 8). Given the potent nature of this selective Bruton's tyrosine kinase (BTK) inhibitor, adherence to strict safety protocols is paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This document outlines personal protective equipment (PPE), operational procedures for safe handling, and guidelines for disposal.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. Due to the limited publicly available specific toxicity data, researchers must treat this compound as potentially hazardous.

PropertyValueReference
Molecular Formula C29H26FN5O3[1]
Molecular Weight 511.55 g/mol [1]
CAS Number 2376726-26-8[1][2]
IC50 (BTK) 1.2 nM[1][3]
Appearance Powder[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In solvent) -80°C for up to 1 year[1]

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Given that specific occupational exposure limits (OELs) for this compound have not been established, it is imperative to handle it as a potent compound. The following procedural steps and PPE are mandatory to minimize exposure.

Engineering Controls and Workspace Preparation
  • Designated Work Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to prevent inhalation of the powdered form.

  • Ventilation: Ensure adequate ventilation in the laboratory. The designated fume hood should have a verified face velocity of 80-120 feet per minute.

  • Cleanliness: The work surface should be covered with disposable absorbent bench paper. All necessary equipment (e.g., micro-spatulas, weigh boats, vials, pipettes) should be placed within the containment area before commencing work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing direct contact with the compound.

PPE ComponentSpecifications and Protocol
Gloves Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon suspected contamination and every 30-60 minutes during continuous work. The inner gloves should be removed last.
Eye Protection Chemical splash goggles or a full-face shield must be worn at all times when handling the compound in either solid or liquid form.
Lab Coat A disposable, back-closing lab coat with long sleeves and tight-fitting cuffs is mandatory. This should be worn over personal clothing and removed before leaving the designated work area.
Respiratory Protection For weighing and handling of the powder, a fit-tested N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
Shoe Covers Disposable shoe covers should be worn in the designated handling area and removed before exiting.
Experimental Protocol: Reconstitution of this compound

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the designated workspace in the chemical fume hood.

    • Calculate the required amount of solvent (e.g., DMSO) needed to achieve the desired stock concentration.

  • Weighing:

    • Place a weigh boat on a calibrated analytical balance inside the fume hood.

    • Carefully transfer the required amount of this compound powder to the weigh boat using a clean micro-spatula. Avoid creating airborne dust.

  • Solubilization:

    • Transfer the weighed powder to an appropriate vial.

    • Using a calibrated pipette, add the calculated volume of solvent to the vial.

    • Securely cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.

    • Label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C as recommended.[1]

  • Decontamination and Cleanup:

    • Wipe down all surfaces and equipment within the fume hood with a suitable deactivating agent (e.g., a mild bleach solution followed by 70% ethanol), ensuring compatibility with the surfaces.

    • Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, gloves, bench paper) as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated bench paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused or contaminated solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure secondary containment area away from general lab traffic until they are collected by the institution's environmental health and safety (EHS) department.

  • Collection: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS office for guidance on scheduling a pickup.

Signaling Pathway and Experimental Workflow

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6] Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK.[4][7] Activated BTK then phosphorylates downstream targets, ultimately activating transcription factors like NF-κB, which promote cell survival and proliferation.[4][5] BTK inhibitors, such as this compound, block this pathway, leading to an anti-proliferative effect in B-cell malignancies.[4]

BTK_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN_SYK LYN/SYK BCR->LYN_SYK BTK_inactive BTK (Inactive) LYN_SYK->BTK_inactive  Phosphorylation BTK_active BTK (Active) BTK_inactive->BTK_active PLCG2 PLCγ2 BTK_active->PLCG2  Phosphorylation Downstream Downstream Signaling (e.g., NF-κB) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation BTKi_13 This compound BTKi_13->BTK_active  Inhibition

Caption: The BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Handling Potent Compounds

The logical flow for safely handling a potent compound like this compound in a research setting involves a cyclical process of planning, execution, and decontamination, with safety assessments at each stage.

Experimental_Workflow Risk_Assessment Risk Assessment (Review SDS/Literature) Exp_Planning Experimental Planning (Protocol, Calculations) Risk_Assessment->Exp_Planning Workspace_Prep Workspace Preparation (Fume Hood, PPE) Exp_Planning->Workspace_Prep Compound_Handling Compound Handling (Weighing, Reconstitution) Workspace_Prep->Compound_Handling Experiment Experiment Execution Compound_Handling->Experiment Decontamination Decontamination (Surfaces, Equipment) Experiment->Decontamination Waste_Disposal Waste Disposal (Segregation, Labeling) Decontamination->Waste_Disposal Documentation Documentation (Lab Notebook) Waste_Disposal->Documentation Documentation->Risk_Assessment  For Next Experiment

Caption: A cyclical workflow for the safe handling of potent research compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.